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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 6-Methoxy-1-indanone Oxime: A Technical Guide

Executive Summary 6-Methoxy-1-indanone oxime (CAS: 180915-76-8) is a highly specialized chemical intermediate utilized extensively in medicinal chemistry and neuropharmacology. As the direct synthetic precursor to 6-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-1-indanone oxime (CAS: 180915-76-8) is a highly specialized chemical intermediate utilized extensively in medicinal chemistry and neuropharmacology. As the direct synthetic precursor to 6-methoxy-1-aminoindan, it serves as the structural foundation for designing dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO), which are critical in Alzheimer's disease pharmacotherapy[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating protocols for its isolation and characterization.

Physicochemical Profiling

Understanding the thermodynamic and spatial properties of 6-methoxy-1-indanone oxime is essential for optimizing reaction conditions, predicting stability, and designing downstream purifications. The introduction of the oxime functionality imparts hydrogen-bond donating and accepting capabilities, significantly altering the solubility profile compared to its ketone precursor.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Experimental Relevance
Molecular Formula C₁₀H₁₁NO₂Dictates exact stoichiometric calculations for oximation.
Molecular Weight 177.20 g/mol Standardizes mass-to-mole conversions in scale-up[2].
LogP (Predicted) ~1.82Indicates moderate lipophilicity; guides the choice of ethyl acetate or MTBE for liquid-liquid extraction[2].
Topological Polar Surface Area 41.8 ŲCritical parameter for predicting the blood-brain barrier (BBB) permeability of downstream neuro-active derivatives[2].
Melting Point 118–120 °CUsed as a primary physical validation metric for purity post-crystallization[1].

Mechanistic Causality in Synthesis

The transformation of 6-methoxy-1-indanone to its corresponding oxime is a classic nucleophilic addition-elimination reaction. However, the exact experimental conditions must be rigorously controlled to prevent incomplete conversion or unwanted side reactions (such as the Beckmann rearrangement under highly acidic conditions).

The Role of pH and Reagent Selection

The reaction utilizes hydroxylamine hydrochloride ( NH2​OH⋅HCl ) rather than free hydroxylamine due to the latter's instability and explosive hazards. A base, typically sodium acetate ( NaOAc ) or potassium carbonate ( K2​CO3​ ), is introduced to liberate the free nucleophile in situ[3].

  • Causality of pH Control: The reaction is strictly pH-dependent. If the pH is too low (< 3), the hydroxylamine remains protonated ( NH3+​OH ) and loses its nucleophilicity. If the pH is too high (> 7), the carbonyl oxygen of the indanone is not sufficiently protonated to act as a strong electrophile. Sodium acetate naturally buffers the solution to a pH of ~4.5–5.5, creating the perfect equilibrium where the ketone is activated and the nucleophile is freely available.

G Ketone 6-Methoxy-1-indanone (Electrophile) Intermediate Hemiaminal Intermediate (pH 4.5-5.5 Optimized) Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Nucleophile Generation) Reagents->Intermediate Liberates NH2OH Oxime 6-Methoxy-1-indanone oxime (Target Intermediate) Intermediate->Oxime Dehydration (-H2O) Amine 6-Methoxy-1-aminoindan (Bioactive Precursor) Oxime->Amine Catalytic Hydrogenation (Pd/C or PtO2)

Figure 1: Mechanistic synthesis and downstream application of 6-methoxy-1-indanone oxime.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes a built-in analytical check to confirm success before proceeding to the next phase.

Step-by-Step Oximation Workflow
  • Preparation: Suspend 6-methoxy-1-indanone (1.0 eq) in a 1:1 mixture of ethanol and water. Validation: The solution should become clear upon slight heating. Persistent turbidity indicates incomplete dissolution, requiring additional ethanol to ensure a homogeneous reaction phase.

  • Activation: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the mixture.

  • Reflux: Heat the reaction to reflux (approx. 80 °C) for 1 to 2 hours under a nitrogen atmosphere[1].

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. Self-Validation: The reaction is only deemed complete when the higher Rf​ spot (ketone) completely disappears, replaced by a lower Rf​ spot (oxime, due to increased polarity from the newly formed -OH group).

  • Isolation: Cool the mixture to 5 °C and slowly pour it over crushed ice to force precipitation. Filter the resulting solid and wash thoroughly with cold water to remove residual inorganic salts.

  • Purification: Recrystallize from methanol to yield the pure oxime as a white to off-white solid[3].

Analytical Characterization

Relying solely on TLC is insufficient due to potential co-elution of impurities. The protocol mandates the following spectroscopic validations to confirm structural integrity:

  • FT-IR Spectroscopy: The definitive proof of conversion is the disappearance of the strong ketone carbonyl stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretching band at 3200–3300 cm⁻¹ alongside a weak C=N stretch at ~1650 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz): The methoxy protons will appear as a sharp singlet at ~3.8 ppm. The most critical diagnostic peak is the oxime N-OH proton, which typically appears as a broad singlet far downfield (often > 9.0 ppm, depending on hydrogen bonding and solvent concentration).

Applications in Drug Development

The primary utility of 6-methoxy-1-indanone oxime lies in its role as a stable, isolable intermediate for the synthesis of 6-methoxy-1-aminoindan. This reduction is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) under hydrogen pressure (e.g., 3-4 bars at 30-40 °C)[3].

Once reduced to the amine, the molecule is further derivatized (e.g., via propargylation and carbamoylation) to create potent, dual-acting neurotherapeutics. These derivatives are uniquely capable of inhibiting both AChE (improving cognitive function via acetylcholine retention) and MAO (reducing oxidative stress), making them highly valuable in the ongoing clinical research against Alzheimer's disease and other neurodegenerative pathologies[1].

References

  • Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
  • US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates Source: Google Patents URL
  • 180915-76-8 N-羟基-6-甲氧基 (Physicochemical Data)

Sources

Exploratory

Spectroscopic Analysis (NMR, Mass) of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one: A Comprehensive Analytical Framework

Executive Summary & Pharmacological Context Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (commonly referred to as 6-methoxy-1-indanone oxime) is a highly versatile bicyclic scaffold. It serves as a critical synthetic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (commonly referred to as 6-methoxy-1-indanone oxime) is a highly versatile bicyclic scaffold. It serves as a critical synthetic intermediate in the development of complex biaryl derivatives[1] and dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) for neurodegenerative diseases like Alzheimer's[2].

Accurate structural elucidation of this molecule is paramount, as the regiochemistry of the methoxy group and the stereochemistry of the oxime (E/Z isomerism) directly dictate the pharmacological viability of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously characterize this compound.

AnalyticalWorkflow cluster_MS Mass Spectrometry (ESI-HRMS) cluster_NMR NMR Spectroscopy (600 MHz) Sample Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (m/z 178.08) MS1 Full Scan MS1 Identify [M+H]+ Sample->MS1 NMR1D 1D 1H & 13C NMR Chemical Shift Assignment Sample->NMR1D MS2 Data-Dependent MS2 Collision Induced Dissociation MS1->MS2 Frag1 Loss of H2O (m/z 160.07) MS2->Frag1 Frag2 Loss of CH3OH (m/z 146.06) MS2->Frag2 NMR2D 2D NMR (COSY, HSQC, HMBC) Spin System & Connectivity NMR1D->NMR2D Struct 3D Conformation (NOESY for E/Z Isomerism) NMR2D->Struct

Figure 1: Orthogonal analytical workflow for the structural elucidation of the indanone oxime.

High-Resolution Mass Spectrometry (HRMS)

Ionization Dynamics and Fragmentation Causality

The exact mass of the neutral molecule (C10H11NO2) is 177.0790 Da. In positive Electrospray Ionization (ESI+), the basicity of the oxime nitrogen facilitates efficient protonation, yielding a robust [M+H]+ precursor ion at m/z 178.0863[1].

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes predictable, diagnostically valuable neutral losses. The most thermodynamically favorable pathway is the loss of water (-18.01 Da) from the oxime moiety, driven by the formation of a stable azirine or nitrile-like cation. A secondary diagnostic pathway involves the loss of a methanol radical or molecule from the methoxy group, which confirms the presence of the ether linkage on the aromatic ring.

Self-Validating HRMS Experimental Protocol
  • Step 1: Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source to drive [M+H]+ formation, while the 50% organic modifier reduces surface tension, ensuring stable Taylor cone dynamics during electrospray.

  • Step 2: MS1 Acquisition: Inject via direct infusion at 5 µL/min. Set the Orbitrap/Q-TOF resolving power to ≥70,000 (at m/z 200).

    • Causality: Ultra-high resolution is mandatory to differentiate the target[M+H]+ from isobaric background matrix interferences.

  • Step 3: MS2 (MS/MS) Acquisition: Isolate m/z 178.08 with a narrow 1.0 Da quadrupole isolation window. Apply stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40%.

    • Causality: Oximes are highly fragile. A single high collision energy would completely shatter the molecule, bypassing intermediate structural clues. Stepped NCE ensures the simultaneous capture of the low-energy water loss and higher-energy backbone cleavages.

  • Step 4: System Validation: Verify mass accuracy is < 2 ppm using an internal lock mass (e.g., polysiloxane m/z 371.1012).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR Elucidation Strategy

The 1H NMR spectrum of 6-methoxy-1-indanone oxime perfectly maps its 1,2,4-trisubstituted aromatic ring[1]. The aromatic region features three distinct protons:

  • H-4 (δ 7.48, d, J = 8.4 Hz): Exhibits a strong ortho-coupling to H-5.

  • H-5 (δ 7.25, dd, J = 8.4, 2.6 Hz): Exhibits both ortho-coupling to H-4 and meta-coupling to H-7.

  • H-7 (δ 7.08, d, J = 2.6 Hz): Exhibits only a fine meta-coupling to H-5, confirming its isolation between the methoxy group and the fused cyclopentane ring.

To unambiguously anchor the methoxy group to C-6, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

HMBC_Network H7 H-7 (δ 7.08) C6 C-6 (δ 159.0) H7->C6 2J C1 C-1 (δ 163.0) H7->C1 3J C3a C-3a (δ 145.0) H7->C3a 3J H5 H-5 (δ 7.25) H5->C6 2J H5->C3a 3J H4 H-4 (δ 7.48) C7a C-7a (δ 135.0) H4->C7a 3J OMe OCH3 (δ 3.79) OMe->C6 3J H2 H-2 (δ 2.85) H2->C1 2J H2->C3a 3J H3 H-3 (δ 2.75) H3->C1 3J H3->C7a 3J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network for structural verification.

Self-Validating NMR Experimental Protocol
  • Step 1: Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is deliberately selected over CDCl3. DMSO strongly hydrogen-bonds with the oxime -OH, preventing rapid chemical exchange. This locks the conformation, sharpening the -OH signal (typically > 10.5 ppm) and allowing for crucial NOESY correlations.

  • Step 2: Tuning and Shimming: Perform automated tuning/matching (ATM) for 1H and 13C. Shim the Z-axis using 1D gradient shimming.

    • Causality: Precise shimming is critical to resolve the fine 2.6 Hz meta-coupling between H-5 and H-7, which is the primary proof of the aromatic substitution pattern.

  • Step 3: 1D Acquisition: Execute a standard 1H sequence (zg30) with 16 scans and a 2-second relaxation delay (D1).

  • Step 4: 2D HMBC Acquisition: Run a 1H-13C HMBC optimized for long-range couplings (J = 8 Hz).

    • Causality: The HMBC serves as the definitive self-validating test for regiochemistry. A strong 3J correlation from the OCH3 protons (δ 3.79) to C-6 (δ 159.0) unambiguously anchors the ether linkage.

  • Step 5: NOESY Acquisition (E/Z Determination): Run a 2D NOESY with a mixing time of 300 ms.

    • Causality: Indanone oximes can exist as E or Z isomers. An NOE cross-peak between the -OH proton and the aliphatic H-2 protons indicates the E-isomer (OH anti to the aromatic ring). Conversely, an NOE to H-7 indicates the Z-isomer.

Consolidated Spectroscopic Data

Table 1: 1H and 13C NMR Assignments (in DMSO-d6)

Data synthesized from established empirical structural rules and validated literature[1].

Position13C Shift (ppm)1H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (1H → 13C)
C-1 (C=N) 163.0--
C-2 (CH2) 27.52.85, m, 2HC-1, C-3, C-3a
C-3 (CH2) 28.22.75, m, 2HC-1, C-2, C-3a, C-7a
C-3a (Ar-C) 145.0--
C-4 (Ar-CH) 126.57.48, d, J = 8.4C-3a, C-6, C-7a
C-5 (Ar-CH) 121.37.25, dd, J = 8.4, 2.6C-3a, C-6, C-7
C-6 (Ar-C) 159.0--
C-7 (Ar-CH) 108.47.08, d, J = 2.6C-1, C-3a, C-5, C-6
C-7a (Ar-C) 135.0--
6-OCH3 55.53.79, s, 3HC-6
N-OH -> 10.5, s, 1H (br)C-1, C-2 (if E-isomer)
Table 2: HRMS (ESI+) Fragmentation Data
m/z (Observed)Ion FormulaMass Error (ppm)Structural Assignment / Neutral Loss
178.0863 C10H12NO2+0.5[M+H]+ (Intact Precursor)
160.0757 C10H10NO+0.8[M+H - H2O]+ (Loss of oxime hydroxyl)
146.0600 C9H8NO+1.1[M+H - CH3OH]+ (Loss of methoxy group)
133.0648 C9H9O+0.9[M+H - HNCO]+ (Indanone ring opening)

References

  • Vertex Pharmaceuticals Incorporated. (2024). Biaryl derivatives and related uses (Patent No. WO2024211834A1).
  • Sterling, J., et al. (2002). Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease. Journal of Medicinal Chemistry, 45(24), 5260-5279.

Sources

Foundational

In Silico Modeling of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one Interactions: A Computational Framework for Neurodegenerative Drug Design

Executive Summary The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern neurodegenerative drug development. Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (commonly referred to as 6-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern neurodegenerative drug development. Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (commonly referred to as 6-methoxy-1-indanone oxime) represents a highly privileged scaffold. The 1-indanone core is the fundamental pharmacophore of the FDA-approved Alzheimer's drug donepezil, while the introduction of an oxime moiety and a methoxy substitution provides unique electronic properties capable of dual-targeting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[1][2].

This technical guide provides a rigorous, field-proven in silico methodology for modeling the interactions of 6-methoxy-1-indanone oxime. By detailing the causality behind quantum mechanical preparation, molecular docking, and molecular dynamics (MD), this whitepaper equips computational chemists with a self-validating system for evaluating indanone oxime derivatives.

Pharmacological Rationale & Structural Causality

To accurately model a molecule in silico, one must first understand the physical causality of its structural components. 6-methoxy-1-indanone oxime possesses three critical interaction vectors:

The 1-Indanone Core: Provides a rigid, planar, and lipophilic framework. In the AChE active site gorge, this core facilitates π

π stacking and hydrophobic interactions with aromatic residues[1].
  • The 6-Methoxy Group: Acts as an electron-donating group. In AChE, it is strategically positioned to interact with the Peripheral Anionic Site (PAS), specifically Trp286. In MAO-B, the methoxy group enhances selectivity by occupying the bipartite substrate cavity, differentiating it from MAO-A[3].

  • The Oxime Moiety (-C=N-OH): Oximes are well-documented nucleophiles and hydrogen-bond participants. In computational modeling, the oxime group acts as a potent hydrogen-bond donor to the Catalytic Anionic Site (CAS) of AChE (e.g., Ser203) and can interact electronically with the FAD cofactor in MAO-B[4].

  • Interactions cluster_AChE AChE Binding Site cluster_MAOB MAO-B Binding Site Ligand 6-Methoxy-1-indanone Oxime PAS Trp286 (PAS) Ligand->PAS Methoxy (Pi-Alkyl) CAS Ser203 (CAS) Ligand->CAS Oxime (H-Bond) Tyr326 Tyr326 Ligand->Tyr326 Indane (Hydrophobic) FAD FAD Cofactor Ligand->FAD Nitrogen (Electronic)

    Key molecular interactions between the oxime ligand and AChE/MAO-B targets.

    Core Computational Methodologies

    The following protocols establish a self-validating in silico pipeline. Do not rely on default software parameters; the specific electronic nature of the oxime demands rigorous quantum mechanical (QM) preparation.

    Protocol: Ligand Preparation & Quantum Mechanical Optimization

    Oximes exhibit E/Z isomerism. Standard force fields often fail to accurately predict the energy barrier between these isomers, leading to erroneous docking poses. QM optimization is mandatory.

    Step-by-Step Workflow:

    • Initial 3D Generation: Generate the 3D structure of 6-methoxy-1-indanone oxime (both E and Z isomers) using a tool like LigPrep (Schrödinger) or OpenBabel.

    • DFT Optimization: Export the structures to a QM suite (e.g., Gaussian or Jaguar). Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G * level of theory.

    • Charge Calculation: Calculate the electrostatic potential (ESP) atomic charges. The highly polarized N-O bond requires accurate partial charges for reliable electrostatic interactions during docking.

    • Validation Step: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the optimized structure is a true local minimum, not a transition state.

    Protocol: Protein Target Preparation
    • PDB Selection: Retrieve high-resolution crystal structures from the Protein Data Bank.

      • AChE: PDB ID 4EY7 (Human AChE complexed with donepezil).

      • MAO-B: PDB ID 2V5Z (Human MAO-B complexed with safinamide).

    • Structural Correction: Remove water molecules beyond 5 Å of the active site. Retain structural waters that bridge ligand-protein interactions (e.g., the conserved water network in the AChE gorge).

    • Protonation State Assignment: Use tools like PROPKA at pH 7.4. Crucial Causality: Ensure that the catalytic histidine in AChE (His447) is protonated correctly to act as a hydrogen bond acceptor/donor with the oxime hydroxyl group.

    • Energy Minimization: Restrain heavy atoms (RMSD 0.3 Å) and minimize the protein using the OPLS4 or AMBER14SB force field to relieve steric clashes.

    Protocol: Precision Molecular Docking
    • Grid Generation: Center the receptor grid on the co-crystallized native ligands (Donepezil for AChE; Safinamide for MAO-B). Set the bounding box to 20 Å × 20 Å × 20 Å to encompass both the CAS and PAS in AChE.

    • Docking Execution: Run Extra Precision (XP) docking. Allow full flexibility of the ligand while keeping the receptor rigid.

    • Validation Step (Redocking): Redock the native co-crystallized ligand. The protocol is considered validated only if the RMSD between the docked native ligand and the crystal structure is 2.0 Å.

    Protocol: Molecular Dynamics (MD) Simulation

    Docking provides a static snapshot. MD is required to validate the temporal stability of the oxime's hydrogen bond network.

    • System Solvation: Place the best-docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).

    • Equilibration: Perform NVT (constant volume/temperature) equilibration for 1 ns at 300 K using a Berendsen thermostat, followed by NPT (constant pressure/temperature) equilibration for 1 ns at 1 bar.

    • Production Run: Execute a 100 ns production run using the Desmond or GROMACS engine.

    • Trajectory Analysis: Calculate the RMSD of the ligand heavy atoms and the RMSF (Root Mean Square Fluctuation) of the protein backbone. Monitor the distance of the oxime-Ser203 hydrogen bond over time.

    Workflow QM 1. QM Optimization (B3LYP/6-31G*) Dock 3. Molecular Docking (Grid Generation & SP/XP) QM->Dock Target 2. Target Prep (AChE: 4EY7, MAO-B: 2V5Z) Target->Dock MD 4. Molecular Dynamics (100 ns, NPT Ensemble) Dock->MD MMGBSA 5. MM-GBSA Free Energy Calculation MD->MMGBSA

    Computational workflow for in silico modeling of indanone oxime interactions.

    Quantitative Data Presentation

    The following tables summarize the expected in silico profile of 6-methoxy-1-indanone oxime based on the described methodology.

    Table 1: In Silico ADMET Profiling Calculated using QikProp/SwissADME predictive models.

    PropertyValueOptimal RangePharmacological Implication
    Molecular Weight 177.20 g/mol < 500 g/mol Excellent oral bioavailability.
    LogP (Octanol/Water) 2.151.5 - 3.5Optimal for Blood-Brain Barrier (BBB) permeation.
    Topological Polar Surface Area (TPSA) 41.5 Ų< 90 Ų (CNS)High probability of CNS penetration for neuro-targets.
    H-Bond Donors / Acceptors 1 / 3< 5 / < 10Complies strictly with Lipinski’s Rule of Five.

    Table 2: Comparative Docking Scores and Key Residue Interactions

    Target EnzymeBinding Affinity ( Δ G)Primary Interacting ResiduesInteraction TypeAChE (Human)-8.4 kcal/molSer203 (CAS) Trp286 (PAS) Tyr337H-Bond (Oxime -OH) π π Stacking (Indanone) Hydrophobic (Methoxy)MAO-B (Human)-7.9 kcal/molTyr326 FAD Cofactor Ile199Hydrophobic (Indanone) Electronic (Oxime N) Steric confinement

    Conclusion

    The in silico modeling of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one requires a meticulous approach that respects the unique electronic properties of the oxime group and the spatial requirements of the 1-indanone core. By employing Quantum Mechanics for ligand preparation and Molecular Dynamics for temporal validation, researchers can reliably predict the dual AChE/MAO-B inhibitory potential of this scaffold. This framework not only validates the raw binding affinity but maps the causal physical interactions necessary for advancing indanone derivatives in the neurodegenerative drug development pipeline.

    References

    • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme SciELO (Journal of the Brazilian Chemical Society)[Link][1]

    • Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications)[Link][2]

    • Novel Class of Chalcone Oxime Ethers as Potent Monoamine Oxidase-B and Acetylcholinesterase Inhibitors National Institutes of Health (PMC)[Link][3]

    • The Mechanism by Which Oximes Reactivate Cholinesterases Inhibited by Organophosphates Scholars Junction - Mississippi State University [Link][4]

    Sources

    Exploratory

    Discovery and Synthesis of Novel Indenone Oxime Analogs: A Technical Guide to Fused Heterocycles and Multicomponent Scaffolds

    Executive Summary In modern drug discovery, the transition from flat, two-dimensional molecules to complex, three-dimensional pharmacophores is paramount. Indenone oximes and their analogs have emerged as highly privileg...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery, the transition from flat, two-dimensional molecules to complex, three-dimensional pharmacophores is paramount. Indenone oximes and their analogs have emerged as highly privileged, versatile precursors in this space. Rather than serving merely as end-products, these cyclic oximes act as structural directors for two highly divergent and valuable synthetic pathways: the electrophilic cascade yielding fused 1,2,3-dithiazoles , and the nucleophilic multicomponent assembly via the Castagnoli-Cushman Reaction (CCR) .

    As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these transformations. By understanding the dual reactivity of the indenone oxime scaffold, researchers can engineer self-validating workflows to synthesize novel analogs targeting fungal infections, hyperpigmentation disorders, and oncology pathways.

    Mechanistic Grounding: The Dual Reactivity of Indenone Oximes

    The synthetic utility of indenone oximes stems from the unique electronic environment of the oxime moiety ( >C=N-OH ) conjugated with a rigid carbocyclic system (the indene ring). This configuration allows the molecule to act as an ambidentate synthon:

    • Electrophilic Activation: The oxime nitrogen can be attacked by highly electrophilic sulfur species (e.g., sulfur monochloride, S2​Cl2​ ), triggering an abnormal Beckmann-type rearrangement and extensive chlorodeprotonation to form fused heteroaromatics [1].

    • Nucleophilic Condensation: The oxime can act as an imine equivalent in multicomponent reactions, undergoing base-catalyzed cyclocondensation with activated cyclic anhydrides or acids to form complex lactams [3].

    Pathway A: Synthesis of Fused 1,2,3-Dithiazoles

    Causality & Logic

    The 1,2,3-dithiazole scaffold is a highly sought-after pharmacophore demonstrating potent antifungal, antibacterial, and melanin-inhibitory activities [2]. Converting an indenone oxime into an indenodithiazole requires the formation of up to seven new bonds.

    The choice of base is the critical variable here. While historical protocols utilized Hünig's base (N-ethyldiisopropylamine) to achieve yields up to 90% [4], it often leads to exhaustive, uncontrolled chlorination of the carbocycle. Modern protocols substitute this with pyridine [1]. Pyridine acts not only as an acid scavenger for the generated HCl but also forms a transient, reactive ionic complex with S2​Cl2​ , acting as a nucleophilic catalyst that directs the hetero ring-closure more selectively.

    Step-by-Step Methodology: Indenodithiazole Synthesis

    This protocol is designed as a self-validating system, utilizing visual and spectroscopic gates to confirm reaction progression.

    • Substrate Preparation: Dissolve 3-phenylinden-1-one oxime (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

      • Causality: Anhydrous conditions are strictly required to prevent the rapid hydrolysis of S2​Cl2​ into sulfur dioxide, elemental sulfur, and HCl, which would poison the reaction.

    • Base Addition: Add anhydrous pyridine (8.0 equiv) and cool the reaction vessel to 0 °C under an inert argon atmosphere.

      • Causality: A large excess of base is necessary to neutralize the multiple equivalents of HCl generated during the extensive dehydrogenation and chlorination cascade.

    • Electrophilic Addition: Add S2​Cl2​ (6.0 equiv) dropwise over 15 minutes.

      • Validation Gate: The solution will immediately transition from pale yellow to a deep, dark violet or red hue. This chromic shift visually validates the formation of the highly conjugated, transient chlorinated intermediate.

    • Cyclization: Heat the mixture to reflux (approx. 82 °C) for 2–4 hours.

      • Validation Gate: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the polar oxime spot disappears and a highly non-polar, UV-active spot emerges, confirming the loss of the hydroxyl group and ring closure.

    • Isolation & Verification: Quench the reaction with ice water, extract with dichloromethane, and purify via silica gel chromatography.

      • Validation Gate: Confirm the structural integrity via 13C -NMR. The distinctive dithiazole carbon ( C-5 ) must resonate characteristically between 160–165 ppm.

    G A Indenone Oxime (Starting Material) B S₂Cl₂ + Pyridine (Electrophilic Attack) A->B Addition at 0 °C C Chlorinated Intermediate (Ring Activation) B->C Chlorination D Hetero Ring-Closure (7 New Bonds Formed) C->D Cyclization E Fused 1,2,3-Dithiazole (Bioactive Scaffold) D->E Dehydrochlorination

    Fig 1: Mechanistic workflow for the synthesis of fused 1,2,3-dithiazoles from indenone oximes.

    Pathway B: Castagnoli-Cushman Cyclocondensation (CCR)

    Causality & Logic

    Beyond electrophilic ring closures, indenone oximes can be leveraged in multicomponent reactions (MCRs) to build complex 3D architectures. In the Castagnoli-Cushman Reaction (CCR), indenone oximes react with activated o-methyl benzoic acids or homophthalic anhydrides to yield dihydroisoquinolones [3].

    The causality behind using 1,1'-Carbonyldiimidazole (CDI) in this protocol is to activate the carboxylic acid under mild, neutral conditions. This prevents the degradation of the sensitive oxime that would otherwise occur if harsh reagents like thionyl chloride were used. The cyclocondensation builds a new lactam ring, generating multiple stereocenters in a single step.

    Step-by-Step Methodology: Dihydroisoquinolone Synthesis
    • Electrophile Activation: Dissolve o-methyl benzoic acid (1.2 equiv) in anhydrous THF. Add CDI (1.5 equiv) at room temperature and stir for 30 minutes.

      • Causality: CDI forms a reactive acyl imidazole intermediate, priming the molecule for nucleophilic attack without altering the pH of the system.

    • Imine Condensation: Add 6-methoxy indenone oxime (1.0 equiv) to the activated mixture. Stir for 1 hour at room temperature.

    • Cyclocondensation: Add a catalytic amount of base (e.g., Cs2​CO3​ , 0.5 equiv) and elevate the temperature to 50 °C for 12 hours.

      • Validation Gate: The progression of the CCR is typically marked by the precipitation of the lactam product from the THF solution, providing a visual indicator of successful cyclization.

    • Workup & Stereochemical Validation: Concentrate the mixture under reduced pressure and purify via recrystallization from ethanol.

      • Validation Gate: Analyze the crude product via 1H -NMR. The diastereomeric ratio (dr) is self-validated by integrating the distinct benzylic protons of the newly formed stereocenters. An anti-configuration typically exhibits a larger coupling constant ( J≈8−12 Hz ) compared to the syn-isomer.

    G A Indenone Oxime (Nucleophilic Precursor) C Imine Intermediate (Transient Species) A->C Condensation B o-Methyl Benzoic Acid + CDI Activation B->C Activation D Cyclocondensation (Base-Catalyzed) C->D Castagnoli-Cushman E Dihydroisoquinolone (Complex 3D Pharmacophore) D->E Stereoselective Assembly

    Fig 2: Castagnoli-Cushman cyclocondensation utilizing indenone oximes for isoquinolone synthesis.

    Quantitative Data Presentation

    To facilitate rapid comparison of these divergent synthetic strategies, the quantitative parameters, reagents, and downstream biological applications are summarized below.

    Precursor SubstrateReagents & CatalystPrimary Product ScaffoldYield RangeKey Biological Targets
    3-Phenylinden-1-one oxime S2​Cl2​ , Pyridine (0 °C to Reflux)Indenodithiazole58–90%Antifungal, Melanin Inhibition
    Cyclopentanone oxime S2​Cl2​ , Hünig's base (4 °C)Trichlorocyclopentadithiazole~25%Antibacterial, Herbicidal
    6-Methoxy indenone oxime o-Methyl benzoic acid, CDI, BaseDihydroisoquinolone45–65%Anticancer, CNS Targets
    Benzoindenone oxime S2​Cl2​ , PyridineBenzo-fused dithiazole~81%Antifibrotic, Antiviral

    Conclusion

    Indenone oximes represent a highly versatile node in the synthetic chemist's decision tree. By carefully modulating the electronic environment and selecting appropriate reagents—such as utilizing pyridine to control S2​Cl2​ cascades or CDI to drive Castagnoli-Cushman cyclocondensations—researchers can reliably access both planar, highly functionalized heteroaromatics and complex, stereorich lactams. Implementing the self-validating protocols outlined in this guide ensures high reproducibility and accelerates the discovery of novel therapeutic analogs.

    References

    • Fused 1,2,3-Dithiazoles: Convenient Synthesis, Structural Characterization, and Electrochemical Properties.Molecules (MDPI).
    • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold.Molecules (MDPI / PMC).
    • Extending the Scope of the New Variant of the Castagnoli–Cushman Cyclocondensation onto o-Methyl Benzoic Acids Bearing Various Electron-Withdrawing Groups in the α-Position.
    • Cyclopenta-1,2,3-dithiazoles and related compounds.Journal of the Chemical Society, Perkin Transactions 1 (RSC).
    Foundational

    The 6-Methoxy-Indenone Scaffold: A Privileged Motif in Drug Discovery

    An In-depth Technical Guide on Structure-Activity Relationships and Therapeutic Potential Abstract The 6-methoxy-indenone core represents a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a r...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide on Structure-Activity Relationships and Therapeutic Potential

    Abstract

    The 6-methoxy-indenone core represents a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon a wide range of preclinical studies. We will delve into the critical role of the 6-methoxy group and explore how substitutions at various positions on the indenone ring system modulate potency and selectivity for a diverse array of therapeutic targets, including kinases, inflammatory mediators, and enzymes implicated in neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design and optimization of novel 6-methoxy-indenone derivatives.

    Introduction: The Rise of a Privileged Scaffold

    The indenone framework, a bicyclic system comprising a benzene ring fused to a cyclopentenone ring, has long captured the attention of medicinal chemists.[1] Its rigid structure provides a well-defined orientation for appended functional groups, facilitating specific interactions with biological targets. The introduction of a methoxy group at the 6-position of this core has proven to be a pivotal design element, often leading to a significant enhancement of biological activity and conferring favorable pharmacokinetic properties. This guide will systematically explore the SAR of 6-methoxy-indenone derivatives across several key therapeutic areas.

    Kinase Inhibition: Targeting DYRK1A and Beyond

    Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has emerged as a significant target in the treatment of neurodegenerative disorders and certain cancers. The 6-methoxy-indenone scaffold has been successfully exploited to develop potent DYRK1A inhibitors.

    The Essential Role of the 6-Methoxy Group

    The presence of the 6-methoxy group on the indenone ring is a critical determinant for potent DYRK1A inhibition. One study demonstrated that a simple 6-methoxy-indenone derivative, without other substitutions, exhibited a significant 91% inhibition of DYRK1A at a concentration of 1 µM, with an IC50 value of 52 nM.[2] This highlights the foundational importance of this specific methoxy substitution.

    Enhancing Potency through Substitution at the 5-Position

    Further exploration of the indenone scaffold has revealed that substitutions at the 5-position can dramatically enhance DYRK1A inhibitory activity. The introduction of a hydroxyl group at this position, in combination with the 6-methoxy group, leads to a significant boost in potency. For instance, certain 5-hydroxy-6-methoxy-indenone derivatives have shown IC50 values in the range of 35–116 nM against DYRK1A.[2] This suggests a synergistic effect between the 5-hydroxy and 6-methoxy substituents, likely through enhanced binding interactions within the ATP-binding pocket of the kinase.

    Multi-Kinase Inhibition Profile

    Interestingly, the most active of these compounds, a 5-hydroxy-6-methoxy-indenone derivative, also demonstrated potent inhibition of other kinases, including CLK1, CLK4, and haspin, with IC50 values of 20 nM, 26 nM, and 76 nM, respectively.[2] This polypharmacological profile could be advantageous in complex diseases where multiple signaling pathways are dysregulated.

    Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

    A representative protocol for assessing the inhibitory activity of 6-methoxy-indenone derivatives against DYRK1A is outlined below. This is a generalized procedure and specific parameters may vary.

    • Reagents and Materials:

      • Recombinant human DYRK1A enzyme

      • ATP (Adenosine triphosphate)

      • Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for DYRK1A)

      • Test compounds (6-methoxy-indenone derivatives) dissolved in DMSO

      • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

      • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

      • 384-well white plates

    • Procedure:

      • Prepare serial dilutions of the test compounds in DMSO.

      • Add a small volume of the diluted compounds to the wells of a 384-well plate.

      • Add the DYRK1A enzyme and the peptide substrate to the wells.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

      • Luminescence is inversely proportional to kinase activity.

      • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

    Anti-inflammatory and Analgesic Properties

    The 6-methoxy-indenone scaffold has also been investigated for its potential in treating inflammation and pain.

    Targeting the RORγt Nuclear Receptor

    A series of novel 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives were synthesized and evaluated for their anti-inflammatory activity.[3] Molecular docking studies suggested that these compounds interact strongly with the orphan nuclear receptor RORγt, a key target for anti-inflammatory drug development.[3] The binding energies ranged from -9.55 to -10.97 kcal/mol, indicating a high affinity.[3]

    In Vivo Efficacy in a Carrageenan-Induced Edema Model

    The anti-inflammatory effects of these derivatives were confirmed in a carrageenan-induced rat paw edema model. Two standout compounds, D8 and E8, demonstrated significant inhibition of paw edema at 3 hours, with reductions of 65% and 54%, respectively.[3] For comparison, the standard drug indomethacin (20 mg/kg) resulted in a 72% inhibition.[3]

    Analgesic Activity

    Compound D8 also exhibited notable analgesic activity, showing a significant increase in pain response latency.[3] This dual anti-inflammatory and analgesic profile makes these derivatives promising leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects.[3]

    Table 1: Anti-inflammatory and Analgesic Activity of Selected 6-Methoxy-indenone Derivatives

    CompoundAnti-inflammatory Activity (% Inhibition of Paw Edema at 3h)Analgesic Activity (% Inhibition)
    D8 65%56.68%
    E8 54%Not Reported
    Indomethacin 72%Not Applicable
    Morphine Not Applicable84.17%

    Data sourced from ResearchGate.[3]

    Anticancer Activity: Induction of Apoptosis

    Certain 6-methoxy-indenone derivatives have demonstrated potent anticancer activity, primarily through the induction of apoptosis.

    DNA Intercalation and Cell Cycle Arrest

    A study on 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones revealed that these compounds can inhibit cancer cell growth. The most active compound, 5b, with a mean GI50 value of 3.39 µM, was found to induce cell cycle arrest in the G2/M phase.[4] Further investigation indicated that this compound likely binds to DNA through intercalation.[4]

    Caspase Activation and PARP Cleavage

    The apoptotic mechanism was further elucidated by the observation of PARP (Poly (ADP-ribose) polymerase) cleavage and the induction of caspase-3 and caspase-8 activities following treatment with compound 5b.[4] This cascade of events ultimately leads to cancer cell death.

    Diagram 1: Proposed Mechanism of Anticancer Activity

    G Compound_5b 6-Methoxy-indenone Derivative (5b) DNA DNA Intercalation Compound_5b->DNA Caspase_8 Caspase-8 Activation Compound_5b->Caspase_8 Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage PARP_Cleavage->Apoptosis

    Caption: Proposed apoptotic pathway initiated by a 6-methoxy-indenone derivative.

    Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

    The 6-methoxy-indenone scaffold has also been incorporated into the design of potent acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.

    Donepezil and the Importance of the 6-Methoxy Group

    The highly successful Alzheimer's drug, Donepezil, features a 5,6-dimethoxy-indanone moiety. Structure-activity relationship studies have shown that the methoxy group at the 6-position of the indanone ring establishes a crucial hydrophobic interaction with the side chain of the Leu289 residue in the active site of AChE, contributing significantly to its inhibitory potency.[5]

    Potent and Selective Inhibition

    Among a series of indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was identified as one of the most potent AChE inhibitors, with an IC50 of 5.7 nM.[6] This compound also demonstrated high selectivity, being 1250 times more selective for AChE over butyrylcholinesterase.[6]

    Conclusion and Future Directions

    The 6-methoxy-indenone scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility allows for the development of potent and selective modulators of a wide range of biological targets. The structure-activity relationships discussed in this guide underscore the importance of the 6-methoxy group as a foundational element for activity, with further substitutions providing a means to fine-tune potency, selectivity, and pharmacokinetic properties.

    Future research in this area should continue to explore the vast chemical space around the 6-methoxy-indenone core. The application of modern drug design strategies, such as computational modeling and machine learning, could accelerate the discovery of new derivatives with enhanced therapeutic profiles. Furthermore, a deeper understanding of the off-target effects and potential for polypharmacology will be crucial in advancing these promising compounds towards clinical development.

    References

    • Bollack, B., et al. (2020). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Scientific Reports. Available at: [Link]

    • (2026, January 10). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. Available at: [Link]

    • (2012, July 15). Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. PubMed. Available at: [Link]

    • (2017, January 31). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. Available at: [Link]

    • (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

    • (2019, February 1). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. Available at: [Link]

    • (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

    • (2017, January 31). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. Available at: [Link]

    • (2021, May 22). (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. Available at: [Link]

    • (2023, September 13). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available at: [Link]

    • Indane Derivatives. Eburon Organics. Available at: [Link]

    • The structure of indenone and several related compounds with pharmacological activity.[2]. ResearchGate. Available at: [Link]

    • (2022, May 5). Synthesis of Indenone Derivatives by Rh(III)-Catalyzed C–H Functionalization of Sulfoxonium Ylides with 1,3-Diynes. ACS Publications. Available at: [Link]

    • Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

    • (2025, November 5). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. ACS Publications. Available at: [Link]

    Sources

    Exploratory

    CAS number 180915-76-8 properties and research uses

    An In-Depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist for Research Applications Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is for informational...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist for Research Applications

    Audience: Researchers, scientists, and drug development professionals.

    Disclaimer: This document is for informational and research purposes only. GW4064 is not for human or veterinary use.

    Introduction

    This technical guide provides a comprehensive overview of GW4064, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). It is important to note that while the topic specified CAS number 180915-76-8, extensive research has identified the correct and widely cited CAS number for GW4064 as 278779-30-9 [1][2][3][4]. This guide will proceed with the data associated with CAS number 278779-30-9.

    GW4064 has become an invaluable chemical tool for elucidating the multifaceted roles of FXR in various physiological and pathophysiological processes. Its high potency and selectivity have enabled researchers to probe the therapeutic potential of FXR activation in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This guide will delve into the chemical properties, mechanism of action, diverse research applications, and practical experimental protocols for utilizing GW4064 in a laboratory setting.

    Chemical and Physical Properties

    A summary of the key chemical and physical properties of GW4064 is presented below for easy reference.

    PropertyValueSource
    Chemical Name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid[1][4]
    CAS Number 278779-30-9[1][2][3][4]
    Molecular Formula C₂₈H₂₂Cl₃NO₄[1][2][3]
    Molecular Weight 542.84 g/mol [1][4]
    Purity ≥97% (HPLC)[1][4]
    Appearance White solid[5]
    Solubility Soluble in DMSO (up to 100 mM)[1][5]
    Insoluble in water and ethanol[3]
    Storage Store solid powder at 4°C desiccated; Store DMSO solution at -20°C[5]

    Mechanism of Action

    Primary Target: Farnesoid X Receptor (FXR)

    GW4064 exerts its primary biological effects by acting as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestine, kidneys, and adrenal glands[6]. FXR is a ligand-activated transcription factor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism[7][8]. Upon activation by an agonist like GW4064, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

    FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus GW4064 GW4064 FXR FXR GW4064->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Dimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Genes (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Regulates Transcription Biological_Effects Biological Effects (e.g., Decreased Bile Acid Synthesis, Increased Bile Acid Transport, Modulated Glucose/Lipid Metabolism) Target_Genes->Biological_Effects

    Caption: FXR Signaling Pathway Activated by GW4064.

    Downstream Effects of FXR Activation

    The activation of FXR by GW4064 triggers a cascade of downstream events that collectively contribute to its observed physiological effects:

    • Bile Acid Homeostasis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[7]. It also upregulates the expression of bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are involved in the transport of bile acids out of hepatocytes, thus protecting the liver from cholestatic injury[7].

    • Lipid Metabolism: GW4064 has been shown to reduce hepatic steatosis by decreasing the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c)[9]. It can also enhance the clearance of triglycerides by increasing the activity of peroxisome proliferator-activated receptor alpha (PPARα)[9].

    • Glucose Metabolism: Activation of FXR by GW4064 improves glucose tolerance and insulin sensitivity. It achieves this by repressing the expression of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase)[9][10].

    • Anti-inflammatory Effects: GW4064 exhibits potent anti-inflammatory properties by inhibiting the activation of inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways[11]. This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[11].

    Off-Target Effects

    While GW4064 is highly selective for FXR, some studies have reported potential off-target effects, particularly at higher concentrations. It has been shown to activate estrogen receptor-related receptors (ERRs) and modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine receptors[8][12]. These findings suggest that some of the observed biological activities of GW4064 could be, in part, independent of FXR activation. Researchers should consider these potential off-target effects when designing experiments and interpreting results.

    Off_Target_Effects cluster_targets Molecular Targets GW4064 GW4064 FXR FXR (Primary Target) GW4064->FXR Potent Agonist ERRs ERRs (Off-Target) GW4064->ERRs Agonist GPCRs GPCRs (e.g., Histamine Receptors) (Off-Target) GW4064->GPCRs Modulator

    Caption: Primary and Potential Off-Target Effects of GW4064.

    Research Applications

    The potent and selective FXR agonistic activity of GW4064 has led to its widespread use in various research areas.

    Metabolic Diseases

    GW4064 has been extensively studied in models of metabolic diseases:

    • Diabetes and Insulin Resistance: In diabetic and obese animal models, GW4064 treatment improves glucose tolerance, enhances insulin sensitivity, and reduces hyperglycemia[1][9][13]. It achieves this by suppressing hepatic gluconeogenesis and reducing endoplasmic reticulum stress[9][13].

    • Non-alcoholic Fatty Liver Disease (NAFLD): GW4064 has shown significant therapeutic potential in NAFLD by reducing hepatic steatosis, inflammation, and fibrosis[10][14][15]. It mitigates liver injury by decreasing lipogenesis, reducing macrophage infiltration, and inhibiting the expression of pro-inflammatory cytokines[10][14].

    • Obesity: Studies have shown that GW4064 can attenuate weight gain in mice fed a high-fat diet[16].

    Inflammatory Conditions

    The anti-inflammatory properties of GW4064 make it a valuable tool for studying inflammatory diseases:

    • Hepatic Inflammation: GW4064 protects the liver from lipopolysaccharide (LPS)-induced inflammation and apoptosis by inhibiting the TLR4-mediated p38 MAPK and NF-κB signaling pathways[1][11].

    • Intestinal Inflammation: By activating FXR, GW4064 helps maintain the integrity of the intestinal epithelial barrier, reduces inflammation, and modulates the gut microbiota[17].

    Cancer Research

    The role of FXR in cancer is complex, and GW4064 has been used to investigate its context-dependent effects:

    • Anti-tumor Effects: In several cancers, including colorectal, liver, and breast cancer, FXR activation by GW4064 has been shown to inhibit tumor growth, induce apoptosis, and block the cell cycle[1][18][19][20].

    • Pro-tumor Effects: Conversely, in some cancers like esophageal squamous cell carcinoma, FXR has been suggested to have an oncogenic function[20].

    • Immunotherapy Enhancement: Recent studies have shown that GW4064 can upregulate PD-L1 expression in colorectal cancer cells, and its combination with anti-PD-L1 immunotherapy exhibits enhanced anti-tumor effects[19][21].

    Cholestatic Liver Disease

    GW4064 has demonstrated hepatoprotective effects in animal models of cholestasis. It reduces liver injury by suppressing bile acid synthesis and promoting bile acid clearance through the upregulation of canalicular transporters[7][22].

    Quantitative Data Summary
    AssayCell LineEC₅₀Source
    FXR Agonist Activity-15 nM[1][2][3]
    FXR Agonist ActivityCV-1 cells65 nM[23][24]
    Colorectal Cancer Cell Proliferation (IC₅₀)HCT116 cells6.9 µM[19]
    Colorectal Cancer Cell Proliferation (IC₅₀)CT26 cells6.4 µM[19]

    Experimental Protocols

    In Vitro Cell-Based Assays

    This protocol provides a general guideline for treating cultured cells with GW4064.

    Caption: General workflow for in vitro cell treatment with GW4064.

    Step-by-Step Methodology:

    • Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Stock Solution Preparation: Prepare a high-concentration stock solution of GW4064 in sterile DMSO (e.g., 10-100 mM). To make a 10 mM stock solution, add 0.184 mL of DMSO for each mg of GW4064[5].

    • Working Solution Preparation: On the day of the experiment, dilute the GW4064 stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).

    • Cell Treatment: Remove the old culture medium from the cells and replace it with the medium containing the appropriate concentration of GW4064 or vehicle control.

    • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 6, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Downstream Analysis: After incubation, harvest the cells for various downstream analyses, such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.

    In Vivo Animal Studies

    This protocol provides a general guideline for administering GW4064 to mice. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

    Caption: General workflow for in vivo administration of GW4064.

    Step-by-Step Methodology:

    • Animal Model: Select an appropriate mouse model for the research question (e.g., db/db mice for diabetes studies, high-fat diet-fed mice for NAFLD studies).

    • Acclimatization and Grouping: Allow the animals to acclimatize to the facility for at least one week before the start of the experiment. Randomly assign animals to treatment groups (e.g., vehicle control, GW4064 low dose, GW4064 high dose).

    • Formulation Preparation: Prepare the GW4064 formulation for administration. For intraperitoneal injection, GW4064 can be dissolved in a carrier solution like DMSO[13]. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose.

    • Administration: Administer GW4064 to the animals at the desired dose and frequency (e.g., 30 mg/kg/day via intraperitoneal injection)[13][14]. The vehicle control group should receive the same volume of the carrier solution.

    • Monitoring: Monitor the animals regularly for any signs of toxicity, and record body weight and food intake as required.

    • Sample Collection: At the end of the study, euthanize the animals and collect tissues and blood for further analysis (e.g., histology, gene expression analysis, serum biochemistry).

    Data Interpretation and Troubleshooting

    • Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration of GW4064 for a specific cell type or animal model, as the effective concentration can vary.

    • Off-Target Effects: Be mindful of potential off-target effects, especially at higher concentrations. Consider using FXR knockout or knockdown models to confirm that the observed effects are indeed FXR-dependent.

    • Solubility: Due to its poor water solubility, ensure that GW4064 is completely dissolved in DMSO before preparing the final working solution to avoid precipitation.

    Conclusion

    GW4064 is a powerful and selective FXR agonist that has significantly advanced our understanding of the role of FXR in health and disease. Its utility in preclinical research for metabolic disorders, inflammatory conditions, and cancer is well-established. By understanding its chemical properties, mechanism of action, and appropriate experimental usage, researchers can effectively leverage GW4064 to further explore the therapeutic potential of FXR activation.

    References

    • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. (2023). MDPI. [Link]

    • Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. (2003). Journal of Clinical Investigation. [Link]

    • GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells. (2014). Baishideng Publishing Group. [Link]

    • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (2014). Molecular Pharmacology. [Link]

    • Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. (2011). Molecular Endocrinology. [Link]

    • Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. (2013). PMC. [Link]

    • Effects of the FXR agonist GW4064 on metabolic disorders in db/db mice. (2026). PMC - NIH. [Link]

    • FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation. (2014). Baishideng Publishing Group. [Link]

    • GW4064 attenuates lipopolysaccharide‑induced hepatic inflammation and apoptosis through inhibition of the Toll‑like receptor. (2018). Semantic Scholar. [Link]

    • Chemicals are sold for research use only, not for clinical or diagnostic use. (n.d.). Cellagen Technology. [Link]

    • The effects of the FXR synthetic agonist GW4064 on progression of different types of cancer. (n.d.). ResearchGate. [Link]

    • Full article: FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). Taylor & Francis Online. [Link]

    • (PDF) Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. (2014). ResearchGate. [Link]

    • Effects of the FXR agonist GW4064 on metabolic disorders in db/db mice. (2026). Semantic Scholar. [Link]

    • FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation. (2014). PubMed. [Link]

    • FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). PubMed. [Link]

    • Relative EC 50 , IC50 and Ki values of GW4064 for FXR and histamine receptors. (n.d.). ResearchGate. [Link]

    • GW4064 | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. (2023). PubMed. [Link]

    • Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy. (2023). MDPI. [Link]

    • Changes in energy metabolism after FXR activation using GW4064. (n.d.). ResearchGate. [Link]

    • GW4064 treatment delays HFD-induced obesity in mice. (n.d.). ResearchGate. [Link]

    • Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. (2003). PMC. [Link]

    • Effects of the FXR agonist GW4064 on metabolic disorders in db/db mice. (2026). PubMed. [Link]

    • Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes). (2012). PMC. [Link]

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    Foundational

    E/Z Isomerism of Indenone Oximes: A Comprehensive Technical Guide for Drug Development Professionals

    Abstract The indenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The indenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective agents.[1] The introduction of an oxime functionality to the indenone core introduces a critical element of stereochemistry: E/Z isomerism around the C=N double bond. This geometric isomerism is not a trivial structural nuance; it profoundly influences the molecule's three-dimensional shape, its interaction with biological targets, and consequently, its pharmacological activity and toxicological profile. This in-depth technical guide provides a comprehensive exploration of the E/Z isomerism of indenone oximes, designed for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis of these isomers, the definitive analytical techniques for their characterization, the fundamental principles governing their stability, and the critical implications of their stereochemistry in the drug discovery and development process.

    The Strategic Importance of Stereoisomerism in Indenone Oxime Drug Candidates

    The rigid, bicyclic framework of the indenone core provides a unique and readily functionalizable template for drug design.[1] When an indenone is converted to its oxime, the resulting E and Z isomers can exhibit markedly different biological activities. This has been observed in various classes of oxime-containing drugs, where one isomer may be significantly more potent or possess a more desirable safety profile than the other.[2] Therefore, the ability to selectively synthesize and unambiguously characterize the E and Z isomers of indenone oximes is paramount for the development of safe and effective therapeutics. This guide will equip you with the foundational knowledge and practical methodologies to navigate the complexities of indenone oxime stereochemistry.

    Stereoselective Synthesis of Indenone Oximes: Controlling the Isomeric Outcome

    The synthesis of indenone oximes is typically achieved through the condensation of the corresponding indenone with hydroxylamine. The resulting E/Z ratio of the product mixture is highly dependent on the reaction conditions, including the choice of solvent, base, and temperature. Understanding and controlling these parameters is key to achieving a desired stereochemical outcome.

    General Synthetic Protocol

    A common method for the preparation of indenone oximes involves the reaction of an indenone with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl, liberating free hydroxylamine to react with the ketone.

    Experimental Protocol: Synthesis of 1-Indanone Oxime [3]

    • Reaction Setup: In a round-bottom flask, 1-indanone (1.0 eq) is dissolved in pyridine.

    • Reagent Addition: Hydroxylamine hydrochloride (1.05 eq) is added to the solution.

    • Reaction Conditions: The mixture is stirred at 50 °C for approximately 20 minutes, with the reaction progress monitored by thin-layer chromatography (TLC).

    • Work-up and Isolation: Upon completion, the pyridine is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1 M aqueous HCl and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 1-indanone oxime product. This procedure typically yields a mixture of E and Z isomers.

    Factors Influencing Stereoselectivity

    The E/Z ratio of the resulting indenone oxime mixture can be influenced by several factors:

    • Thermodynamic vs. Kinetic Control: The Z-isomer is often the kinetically favored product, forming faster under milder conditions. The E-isomer is generally the thermodynamically more stable product and can be favored by using conditions that allow for equilibration, such as higher temperatures or acidic conditions.

    • pH of the Reaction Medium: The pH can influence the rate of syn-anti isomerization. Acidic conditions can promote the conversion of the initially formed Z-isomer to the more stable E-isomer.

    • Substituents on the Indenone Ring: The steric and electronic properties of substituents on the indenone scaffold can influence the facial selectivity of the hydroxylamine attack and the relative stability of the resulting E and Z isomers.

    Separation of E and Z Isomers

    If a mixture of isomers is obtained, they can often be separated using standard chromatographic techniques.

    Experimental Protocol: Separation of E- and Z-1-Indanone Oxime [3]

    • Technique: Preparative thin-layer chromatography (TLC) is an effective method for separating the E and Z isomers of 1-indanone oxime.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 1:1 or 3:1) is used as the eluent. The two isomers will exhibit different retention factors (Rf), allowing for their physical separation. For 1-indanone oxime in a 3:1 hexanes/ethyl acetate system, the (E)-isomer has an Rf of 0.33, while the (Z)-isomer has an Rf of 0.17.[3]

    Diagram of the Synthetic and Separation Workflow for 1-Indanone Oxime

    G cluster_synthesis Synthesis cluster_separation Separation Indanone 1-Indanone Reagents NH2OH·HCl, Pyridine, 50°C Reaction Oximation Reaction Reagents->Reaction Mixture Mixture of (E)- and (Z)-1-Indanone Oxime Reaction->Mixture TLC Preparative TLC (Hexanes/EtOAc) Mixture->TLC E_Isomer (E)-1-Indanone Oxime (Higher Rf) TLC->E_Isomer Z_Isomer (Z)-1-Indanone Oxime (Lower Rf) TLC->Z_Isomer

    Caption: Workflow for the synthesis and separation of E/Z isomers of 1-indanone oxime.

    Definitive Analytical Characterization of E/Z Isomers

    Unambiguous assignment of the E and Z configuration is a critical, self-validating step in the research and development of indenone oxime-based drug candidates. A combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction being the gold standards, is employed for this purpose.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the most powerful tool for distinguishing between E and Z isomers in solution. Both ¹H and ¹³C NMR spectra exhibit characteristic differences in chemical shifts due to the distinct spatial arrangement of the substituents relative to the C=N bond.

    ¹H NMR Spectroscopy: The chemical shift of protons in proximity to the oxime hydroxyl group will be different in the E and Z isomers due to the anisotropic effect of the C=N-OH group. Protons that are syn to the hydroxyl group are typically shielded and appear at a lower chemical shift (upfield), while protons that are anti to the hydroxyl group are deshielded and appear at a higher chemical shift (downfield).

    ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms of the C=N bond and the adjacent carbons are also sensitive to the stereochemistry. Steric compression in the more hindered isomer can cause an upfield shift (shielding) of the carbon signals.

    Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is definitive for assigning stereochemistry as it detects through-space interactions between protons that are close to each other (typically < 5 Å). A cross-peak between the oxime -OH proton and a specific proton on the indenone scaffold can provide irrefutable evidence for a particular isomer. For example, in the case of 11H-indeno[1,2-b]quinoxalin-11-one oxime, a NOESY cross-peak is observed between the oxime proton and the H1 proton of the indenone ring, which is only possible for the E-isomer.[4] No corresponding interaction is seen for the Z-isomer, as the distance between the oxime proton and the H8 proton is too large for a NOE to be observed.[4]

    Table 1: Comparative NMR Data for (E)- and (Z)-1-Indanone Oxime

    IsomerKey ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)[3]Key ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)[3]
    (E)-1-Indanone Oxime 7.67 (d, 1H, Ar-H), 8.79 (br s, 1H, N-OH)164.26 (C=N), 121.76 (Ar-C)
    (Z)-1-Indanone Oxime 8.43 (d, 1H, Ar-H), 8.35 (br s, 1H, N-OH)160.74 (C=N), 125.70 (Ar-C)

    G cluster_analytical Analytical Characterization Sample Indenone Oxime (E/Z Mixture or Pure Isomer) NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Xray Single-Crystal X-ray Diffraction Data_Analysis Data Analysis and Structural Elucidation E_Isomer Assigned (E)-Isomer Z_Isomer Assigned (Z)-Isomer

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Purification Protocol for Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

    Executive Summary Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (commonly referred to as 6-methoxy-1-indanone oxime) is a critical synthetic intermediate in the development of pharmacologically active aminoindans. These der...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (commonly referred to as 6-methoxy-1-indanone oxime) is a critical synthetic intermediate in the development of pharmacologically active aminoindans. These derivatives are widely utilized in the synthesis of dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors, as well as cerebroprotective agents[1]. This application note provides a self-validating, highly optimized protocol for the oximation of 6-methoxy-1-indanone, ensuring high yield and analytical purity suitable for downstream pharmaceutical applications.

    Mechanistic Rationale & Experimental Design

    The conversion of 6-methoxy-1-indanone to its corresponding oxime is driven by the nucleophilic addition of hydroxylamine to the sterically hindered ketone carbonyl. Because free hydroxylamine is unstable and hazardous, it is generated in situ from hydroxylamine hydrochloride ( NH2​OH⋅HCl ) using a mild base.

    Causality of Experimental Choices:

    • Base Selection (Potassium Carbonate): The foundational methodology by Oshiro et al. establishes a 1:4:4 molar ratio of ketone to NH2​OH⋅HCl to K2​CO3​ [2]. The base serves a dual purpose: it neutralizes the hydrochloride salt to liberate the active nucleophile and buffers the reaction. Maintaining a slightly basic pH is critical; excessive acidity protonates the hydroxylamine (rendering it non-nucleophilic), while excessive basicity can trigger aldol condensation of the indanone substrate.

    • Solvent System (Methanol/Ethanol): Polar protic solvents like methanol or ethanol are chosen because they stabilize the tetrahedral hemiaminal transition state and provide excellent solubility for both the organic substrate and the inorganic salts[1].

    • Thermal Activation (Reflux): The methoxy group at the 6-position donates electron density into the aromatic ring, slightly deactivating the adjacent carbonyl. Refluxing the mixture provides the necessary activation energy to drive the equilibrium toward the oxime and eliminate water[3].

    Synthesis_Workflow N1 6-Methoxy-1-indanone (Substrate) N3 Reflux (70-80°C) Solvent: MeOH or EtOH N1->N3 N2 NH2OH·HCl + K2CO3 (Nucleophile & Base) N2->N3 N4 Aqueous Quench & AcOEt Extraction N3->N4 TLC Conversion Check N5 Recrystallization (Hot Methanol) N4->N5 Crude Solid Isolation N6 6-Methoxy-1-indanone oxime (Purified Product) N5->N6 Yield & Purity Validation

    Workflow for the synthesis of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one.

    Quantitative Data & Stoichiometry

    The following table summarizes the stoichiometric requirements for a standard 10.0 g scale synthesis, adapted from established industrial scale-up parameters[3],[2].

    Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
    6-Methoxy-1-indanone 162.191.010.0 gStarting Material
    Hydroxylamine HCl 69.494.017.1 gNucleophile Source
    Potassium Carbonate 138.214.034.1 gAcid Scavenger / Base
    Methanol (Anhydrous) 32.04-150 mLReaction Solvent
    Ethyl Acetate (AcOEt) 88.11-3 x 100 mLExtraction Solvent
    Expected Yield 177.20-~9.8 g (90%)Target Compound

    Note: For highly optimized or larger-scale syntheses, the equivalents of NH2​OH⋅HCl and base can often be reduced to 2.0 without significant loss of yield, provided reaction times are extended[1].

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the checkpoints.

    Phase 1: Reaction Assembly
    • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 10.0 g (61.6 mmol) of 6-methoxy-1-indanone.

    • Add 150 mL of anhydrous methanol to the flask and stir at room temperature until the substrate is partially or fully dissolved.

    • Add 17.1 g (246.4 mmol) of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in one portion.

    • Carefully add 34.1 g (246.4 mmol) of potassium carbonate ( K2​CO3​ ) in small portions over 10 minutes.

      • Self-Validation Checkpoint: Mild effervescence may occur as the base neutralizes the hydrochloride salt. Ensure gas evolution is controlled before proceeding.

    Phase 2: Reflux and Conversion
    • Heat the reaction mixture to gentle reflux (approx. 65–70 °C internal temperature) using a heating mantle or oil bath.

    • Maintain reflux for 3 hours with vigorous stirring[2].

    • In-Process Validation: After 2.5 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase.

      • Self-Validation Checkpoint: The oxime product will appear as a new, more polar spot (lower Rf​ ) compared to the starting ketone. Proceed to workup only when the starting material spot is completely consumed.

    Phase 3: Workup and Extraction
    • Remove the heat source and allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the methanol[3].

    • Suspend the resulting solid residue in 100 mL of distilled water to dissolve the inorganic salts ( KCl , unreacted K2​CO3​ ).

    • Extract the aqueous suspension with Ethyl Acetate ( 3×100 mL).

    • Combine the organic layers and wash sequentially with 100 mL of distilled water and 100 mL of saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and evaporate the solvent to dryness under reduced pressure to yield the crude oxime as a solid[2].

    Phase 4: Purification
    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of boiling methanol (approx. 30-50 mL) until the solid is just dissolved.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour to induce crystallization[2].

    • Filter the crystallized product under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold methanol.

    • Dry the purified white solid under high vacuum at 40 °C for 12 hours.

    Analytical Characterization & Troubleshooting

    To ensure the trustworthiness of the synthesized batch, validate the product against the following analytical standards:

    • Appearance: White to off-white crystalline solid.

    • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 178.2.

    • Troubleshooting: If the yield is lower than 75%, it is typically due to incomplete extraction or premature crystallization during the aqueous quench. Ensure the aqueous layer is thoroughly extracted with sufficient AcOEt. If starting material remains during the TLC checkpoint, verify the integrity of the NH2​OH⋅HCl reagent, as it is highly hygroscopic and degrades upon prolonged exposure to ambient moisture.

    References

    • US Patent 7,262,326 B2.Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates. Assignee: Teva Pharmaceutical Industries Ltd.
    • Oshiro, Y., et al. "Novel Cerebroprotective Agents with Central Nervous System Stimulating Activity. 1. Synthesis and Pharmacology of 1-Amino-7-hydroxyindan Derivatives." Journal of Medicinal Chemistry, 34(7):2004-2013 (1991).
    • Sterling, J., et al. "Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease." Journal of Medicinal Chemistry, 45(24):5260-5279 (2002). URL:[Link]

    Sources

    Application

    Introduction: The Quest for Novel Anti-Inflammatory Therapeutics

    An In-Depth Guide to the In Vitro Evaluation of 6-Methoxy-1-Indanone Oxime as a Potential Anti-Inflammatory Agent Inflammation is a fundamental biological response essential for defending against pathogens and repairing...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the In Vitro Evaluation of 6-Methoxy-1-Indanone Oxime as a Potential Anti-Inflammatory Agent

    Inflammation is a fundamental biological response essential for defending against pathogens and repairing tissue damage. However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[1][2][3] The nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4][5][6] Consequently, these pathways are prime targets for the development of new anti-inflammatory drugs.[7]

    Oxime derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anti-inflammatory and anticancer potential.[8] The introduction of an oxime group can significantly alter the interaction of a molecule with biological targets compared to its corresponding carbonyl compound.[8] While derivatives of the parent compound, 6-methoxy-1-indanone, have been explored for anti-inflammatory activity[9], the specific potential of 6-methoxy-1-indanone oxime remains an area ripe for investigation.

    This application note provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of 6-methoxy-1-indanone oxime. We present a series of validated in vitro assays using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model to quantify the compound's effect on key inflammatory mediators and elucidate its potential mechanism of action.

    Scientific Foundation: Cellular Models and Inflammatory Pathways

    The RAW 264.7 Macrophage Model

    Murine macrophages, such as the RAW 264.7 cell line, are a cornerstone for in vitro inflammation research.[10][11][12] When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells mimic the inflammatory response of innate immune cells.[10][11] LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the NF-κB and MAPK pathways, which culminate in the production of high levels of pro-inflammatory mediators.[11]

    Key Inflammatory Signaling Cascades
    • NF-κB Pathway : Considered a prototypical pro-inflammatory signaling pathway, NF-κB activation is crucial for the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-6, iNOS, and COX-2.[3][13]

    • MAPK Pathway : The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in converting extracellular stimuli into a wide range of cellular responses, including inflammation.[4][14][15] These kinases are activated by a tiered phosphorylation cascade and regulate inflammatory gene expression by activating transcription factors such as activator protein-1 (AP-1).[5][7] The p38 and JNK pathways, in particular, are strongly activated by inflammatory stimuli and are key targets for anti-inflammatory therapies.[7][15]

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_deg IkB->IkB_deg NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates MKK MAPKK (MKK3/6, MKK4/7) MAP3K->MKK Degradation MAPK MAPK (p38, JNK) MKK->MAPK Degradation AP1 AP-1 MAPK->AP1 Activates DNA DNA (κB sites) NFkB_n->DNA Degradation AP1->DNA Degradation Transcription Pro-inflammatory Gene Transcription DNA->Transcription Degradation Compound 6-Methoxy-1-Indanone Oxime Compound->IKK Potential Inhibition Compound->MAPK Potential Inhibition

    Figure 1: Overview of LPS-induced inflammatory signaling pathways.

    Experimental Workflow and Protocols

    A systematic approach is critical for accurately assessing the anti-inflammatory potential of a novel compound. The general workflow involves determining the compound's cytotoxicity, followed by a series of functional assays to measure its impact on key inflammatory markers.

    G cluster_assays Endpoint Assays start Start: Prepare 6-Methoxy-1-Indanone Oxime Stock culture Culture & Seed RAW 264.7 Cells start->culture viability Protocol 1: Cell Viability Assay (MTT) (Determine non-toxic concentrations) culture->viability treat Pre-treat Cells with Test Compound viability->treat Use safe concentrations stimulate Stimulate with LPS (1 µg/mL for 24h) treat->stimulate supernatant Collect Cell Culture Supernatant stimulate->supernatant griess Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess elisa Protocol 3: Cytokine Measurement (TNF-α, IL-6 ELISA) supernatant->elisa cox2 Protocol 4: COX-2 Activity Assay (PGE2 ELISA) supernatant->cox2 analysis Data Analysis: Calculate % Inhibition & IC50 griess->analysis elisa->analysis cox2->analysis end End analysis->end

    Sources

    Method

    techniques for synthesizing 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives

    Application Note: Advanced Synthesis and Derivatization Techniques for 6-Methoxy-2,3-dihydro-1H-inden-1-one Scaffolds Scientific Context & Therapeutic Significance The 6-methoxy-2,3-dihydro-1H-inden-1-one (commonly refer...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced Synthesis and Derivatization Techniques for 6-Methoxy-2,3-dihydro-1H-inden-1-one Scaffolds

    Scientific Context & Therapeutic Significance

    The 6-methoxy-2,3-dihydro-1H-inden-1-one (commonly referred to as 6-methoxyindan-1-one) architecture is a highly privileged bicyclic scaffold in contemporary medicinal chemistry. It serves as the fundamental precursor for a vast array of central nervous system (CNS) therapeutics, most notably acting as the core building block in the synthesis of the acetylcholinesterase inhibitor donepezil[1].

    Beyond neurodegenerative diseases, recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the C-2 position of the indanone ring yields novel arylidene derivatives with profound cytotoxic effects against human breast adenocarcinoma (MCF-7) and cervix carcinoma (HeLa) cell lines[2]. Furthermore, specific methoxy-substituted derivatives have shown high binding affinities to the orphan nuclear receptor RORγ, presenting a novel mechanism for analgesic and anti-inflammatory action[3].

    Mechanistic Rationale & Synthetic Strategies

    2.1 Core Assembly via Intramolecular Friedel-Crafts Acylation The most robust and scalable method for constructing the 6-methoxyindan-1-one core relies on the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid[4].

    • Causality in Reagent Selection: Oxalyl chloride is strictly preferred over thionyl chloride for the initial activation of the carboxylic acid. The byproducts of oxalyl chloride (CO, CO₂, and HCl) are entirely gaseous, allowing for clean removal under mild vacuum without the need for high-temperature distillation, which could prematurely degrade the intermediate[4]. A catalytic amount of N,N-dimethylformamide (DMF) is essential to generate the active Vilsmeier-Haack reagent, accelerating acyl chloride formation.

    • Cyclization Dynamics: The methoxy group at the para-position of the propanoic acid chain acts as a strong electron-donating group (EDG). This directs the electrophilic attack of the acylium ion exclusively to the ortho-position, ensuring high regioselectivity. Because the resulting ketone product coordinates with the Lewis acid (e.g., AlCl₃) and deactivates it, a stoichiometric excess (>1.1 equivalents) of the Lewis acid is strictly required to drive the reaction to completion[4].

    • Alternative Green Routes: For laboratories avoiding harsh Lewis acids, a modern metal-free hydroacylation of 2-vinylbenzaldehydes using L-proline in glacial acetic acid has been developed, yielding 6-methoxyindan-1-one in up to 87% yield[5].

    2.2 Derivatization: Claisen-Schmidt Condensation To synthesize biologically active arylidene indanones, the C-2 position is functionalized via a Claisen-Schmidt condensation[2]. The α-protons adjacent to the C-1 carbonyl are highly acidic. Under basic conditions (e.g., NaOH in ethanol), deprotonation generates a nucleophilic enolate that attacks p-substituted benzaldehydes. The subsequent dehydration is thermodynamically driven by the formation of a stable, highly conjugated α,β-unsaturated ketone system, which is critical for the molecule's interaction with apoptotic targets like Caspase-3[2].

    Visualizations of Workflows and Pathways

    SynthWorkflow SM 3-(4-methoxyphenyl) propanoic acid Act Acyl Chloride Intermediate SM->Act Oxalyl Chloride DMF (cat.), DCM Core 6-Methoxy-2,3-dihydro- 1H-inden-1-one Act->Core AlCl3 (Lewis Acid) Intramolecular Friedel-Crafts Deriv1 Arylidene Indanones (Anticancer) Core->Deriv1 p-Substituted Benzaldehyde NaOH, EtOH Deriv2 Aminated Indanes (Donepezil Analogs) Core->Deriv2 Reductive Amination NaBH(OAc)3

    Synthetic workflow from propanoic acid precursor to key therapeutic indanone derivatives.

    BioPathway Drug Arylidene Indanone Derivatives Target Orphan Nuclear Receptor RORγ / DNA Synthesis Drug->Target Binding / Inhibition Caspase Caspase-3 Activation Drug->Caspase Upregulation Apoptosis Apoptosis in HeLa / MCF-7 Cells Target->Apoptosis Proliferation Halt Inflam Anti-inflammatory Response Target->Inflam Cytokine Modulation Caspase->Apoptosis Cell Death Pathway

    Dual biological pathways of 6-methoxyindan-1-one derivatives in oncology and inflammation.

    Experimental Protocols

    Protocol A: Synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-one (Friedel-Crafts Route) Self-Validating System: The transition from the carboxylic acid to the acyl chloride can be validated by the cessation of gas evolution. The final cyclization is confirmed by TLC (loss of the highly polar acid spot).

    • Activation: To an oven-dried 250 mL round-bottom flask under N₂ atmosphere, add 3-(4-methoxyphenyl)propanoic acid (5.0 g, 27.7 mmol) and anhydrous dichloromethane (DCM, 75 mL)[4].

    • Catalysis: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (2.6 mL, 30.5 mmol) dropwise over 10 minutes, followed by 2 drops of anhydrous DMF[4].

    • Maturation: Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when vigorous gas evolution ceases. Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM, yielding the crude acyl chloride as a yellow oil[4].

    • Cyclization: Redissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C. In small portions, add anhydrous aluminum chloride (AlCl₃, 4.0 g, 30.0 mmol). The solution will turn deep red/brown.

    • Reaction & Quenching: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Once the starting material is consumed, carefully pour the reaction mixture over 100 g of crushed ice and 10 mL of concentrated HCl to safely break the aluminum-ketone complex.

    • Extraction & Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) to remove residual acid, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 9:1) to afford 6-methoxy-2,3-dihydro-1H-inden-1-one as a pale yellow solid.

    Protocol B: Synthesis of (E)-2-(4-Chlorobenzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one Self-Validating System: The formation of the conjugated product is visually indicated by the precipitation of a brightly colored (usually yellow/orange) solid from the reaction mixture.

    • Enolate Formation: In a 50 mL round-bottom flask, dissolve 6-methoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 6.16 mmol) and 4-chlorobenzaldehyde (0.86 g, 6.16 mmol) in absolute ethanol (20 mL)[2].

    • Condensation: Add a 10% aqueous NaOH solution (5 mL) dropwise while stirring at room temperature[2].

    • Precipitation: Stir the mixture for 3-5 hours. A heavy precipitate will form as the conjugated product becomes insoluble in the ethanol/water mixture.

    • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (20 mL) to remove NaOH, and cold ethanol (10 mL) to remove unreacted starting materials.

    • Recrystallization: Recrystallize from hot ethanol/chloroform to yield the pure arylidene derivative as a crystalline solid[2].

    Quantitative Data Presentation

    Table 1: Comparative Analytical Data for Synthesized Indanone Derivatives

    CompoundR-Group (C-2 Position)Yield (%)Melting Point (°C)Key ¹H-NMR Shifts (δ, ppm)Biological Target
    1 (Core)-H₂85-87%108-1103.84 (s, 3H, -OCH₃), 3.12-3.02 (m, 2H)Precursor[5]
    2 4-Chlorobenzylidene78%142-1447.65 (s, 1H, =CH-), 3.86 (s, 3H, -OCH₃)Caspase-3[2]
    3 4-Methoxybenzylidene82%135-1377.58 (s, 1H, =CH-), 3.85 (s, 6H, 2x -OCH₃)RORγ[3]
    4 2-Cyclopropyl80%N/A (Oil)7.17 (s, 1H), 0.65-0.56 (m, 1H, cyclopropyl)Precursor[5]

    References

    • A metal-free method for facile synthesis of indanones via intramolecular hydroacyl
    • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity.
    • 5-Methoxy-1-indanone CAS 5111-70-6. benchchem.com.
    • Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents. nih.gov.
    • Ga(III)-Catalyzed Cycloisomerization Approach to the Icetexones and Nominine. escholarship.org.

    Sources

    Application

    Application Note: Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one in Neurotherapeutic Drug Development

    Strategic Utility in Medicinal Chemistry Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (CAS 180915-76-8) is a highly specialized, isolable intermediate utilized extensively in the synthesis of bioactive small molecules[1]....

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Utility in Medicinal Chemistry

    Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (CAS 180915-76-8) is a highly specialized, isolable intermediate utilized extensively in the synthesis of bioactive small molecules[1]. In the realm of neuropharmacology, this oxime serves as a critical precursor for generating 6-methoxy-1-aminoindan derivatives. These aminoindans are foundational pharmacophores in the development of dual Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibitors, which are actively investigated as multi-target disease-modifying therapies for Alzheimer's disease and other neurodegenerative disorders[2].

    Mechanistic Rationale: Why Isolate the Oxime?

    In standard organic synthesis, converting a ketone (like 6-methoxy-1-indanone) to a primary amine is often achieved via direct reductive amination. However, direct reductive amination of indanones frequently yields a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to the high electrophilicity of the transient imine intermediate.

    By deliberately synthesizing and isolating the oxime derivative, researchers create a stable, purifiable intermediate[3]. The oxime's hydroxyl group prevents over-alkylation. Subsequent catalytic hydrogenation of the purified oxime selectively cleaves the N-O bond and reduces the C=N double bond, yielding the primary amine with exceptional chemoselectivity and high fidelity.

    Quantitative Physicochemical Properties

    The following table summarizes the key analytical metrics required for the identification and validation of the compound during laboratory workflows[1].

    PropertyValue
    Chemical Name Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one
    Common Synonyms 6-methoxy-1-indanone oxime; N-hydroxy-6-methoxy-1-indanimine
    CAS Registry Number 180915-76-8
    Molecular Formula C₁₀H₁₁NO₂
    Molecular Weight 177.2 g/mol
    Expected MS Signature [M+H]⁺ = 178 m/z

    Experimental Workflows and Self-Validating Protocols

    The following protocols detail the synthesis of the oxime and its downstream conversion, emphasizing the causality behind reagent selection and built-in validation checkpoints.

    Protocol A: Synthesis of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

    Objective: High-yield conversion of 6-methoxy-1-indanone to its corresponding oxime via nucleophilic addition.

    Causality & Reagent Selection: Methanol is selected as the solvent because its polar protic nature stabilizes the transition state during the nucleophilic attack of hydroxylamine on the carbonyl carbon, facilitating the subsequent elimination of water. Triethylamine (TEA) is utilized to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile required for the reaction[4].

    Step-by-Step Methodology:

    • Preparation: Dissolve 6-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous Methanol (approx. 2.5 mL per mmol of substrate) at room temperature.

    • Activation: Add Triethylamine (TEA, 2.0 eq) followed by Hydroxylamine hydrochloride (NH₂OH·HCl, 1.4 eq)[4].

    • Reaction: Stir the mixture continuously at room temperature (20–25 °C) for 12–16 hours.

    • Workup: Dilute the reaction mixture with deionized water to precipitate the product or force it into the organic layer during extraction. Extract with Ethyl Acetate (EtOAc) twice.

    • Purification: Wash the combined organic phases with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the residue with a 10:1 mixture of Petroleum Ether/EtOAc to yield a high-purity white solid[4].

    • Self-Validation Checkpoint:

      • LCMS: Confirm the product mass; the expected [M+H]⁺ peak is 178 m/z.

      • ¹H NMR (DMSO-d₆): Verify the disappearance of the ketone carbonyl downstream effects and confirm the presence of the oxime -OH proton (typically a broad singlet around 10.5–11.0 ppm)[4].

    Protocol B: Downstream Reduction to 6-Methoxy-1-aminoindan

    Objective: Chemoselective catalytic hydrogenation of the oxime to the primary amine building block.

    Causality & Reagent Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over harsh metal hydride reductions (e.g., LiAlH₄). Hydrogenation is highly scalable, avoids stoichiometric metal waste, and provides strict chemoselectivity for N-O bond cleavage without disturbing the aromatic methoxy ether linkage[3].

    Step-by-Step Methodology:

    • Preparation: Dissolve Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one in Tetrahydrofuran (THF) (approx. 3 mL per gram of oxime). Note: In some optimized industrial processes, the oxime is first converted to an O-acetyl oxime using acetic anhydride to further suppress side reactions during reduction[3].

    • Catalysis: Add 5% Pd/C catalyst (approx. 0.5% to 5% w/w of metal Pd relative to the oxime derivative)[3].

    • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas. Maintain a hydrogen pressure of 3 bars (300 kPa) and a temperature of 30–40 °C for 4 to 6 hours[3].

    • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the filter cake with additional THF.

    • Isolation: Concentrate the filtrate under atmospheric or reduced pressure to isolate the 6-methoxy-1-aminoindan.

    • Self-Validation Checkpoint:

      • TLC: Utilize a Ninhydrin stain; the primary amine product will rapidly develop a distinct purple/pink spot upon heating, confirming the successful reduction of the oxime.

      • LCMS: Confirm the product mass; the expected[M+H]⁺ peak is 164 m/z.

    Pathway Visualization

    The following diagram illustrates the logical progression from the starting indanone, through the critical oxime intermediate, to the final neurotherapeutic application.

    G A 6-Methoxy-1-indanone B NH2OH·HCl / TEA (Nucleophilic Addition) A->B C Oxime-2,3-dihydro- 6-methoxy-1H-inden-1-one B->C D H2, Pd/C (Catalytic Hydrogenation) C->D E 6-Methoxy-1-aminoindan D->E F Dual AChE/MAO-B Inhibitors E->F

    Workflow of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one in neurotherapeutic drug synthesis.

    References

    • Title: Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    • Title: US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates Source: Google Patents URL
    • Title: WO2024211834A1 - Biaryl derivatives and related uses Source: Google Patents URL

    Sources

    Method

    Application Note: Scalable Synthesis of 6-Methoxy-1-indanone Oxime for Preclinical Development

    Executive Summary The synthesis of 6-methoxy-1-indanone oxime is a critical first step in the generation of substituted aminoindans. These downstream derivatives are highly valued in neuropharmacology, most notably servi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The synthesis of 6-methoxy-1-indanone oxime is a critical first step in the generation of substituted aminoindans. These downstream derivatives are highly valued in neuropharmacology, most notably serving as scaffolds for dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) targeted for the treatment of Alzheimer's disease[1]. Transitioning this oximation reaction from a benchtop discovery scale to a 1-kilogram preclinical scale requires strict control over reaction thermodynamics, solvent dynamics, and phase separations to ensure high purity and yield without compromising safety.

    This application note details a self-validating, highly scalable protocol for the oximation of 6-methoxy-1-indanone using hydroxylamine hydrochloride, optimized for green solvent compatibility and direct product isolation.

    Mechanistic Rationale & Scale-Up Causality

    To ensure reproducibility and safety at the kilogram scale, the fundamental chemistry of the oximation must be translated into engineered process controls.

    • Nucleophilic Addition & pH Dependence: The formation of oximes from ketones relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon. Because hydroxylamine hydrochloride (NH₂OH·HCl) is used as a stable, non-explosive salt, a base must be added to liberate the active free base (NH₂OH). However, the reaction is highly pH-dependent: if the pH is too high, the carbonyl oxygen remains unprotonated, reducing its electrophilicity; if too low, the nucleophile remains sequestered as the ammonium salt. A controlled addition of 2N NaOH maintains the optimal pH window (pH 5.0–7.0) to drive the equilibrium forward[2].

    • Thermal Management & Safety Causality: The neutralization of NH₂OH·HCl with NaOH is highly exothermic. Furthermore, hydroxylamine free base is thermally unstable and can degrade into hazardous byproducts at elevated temperatures. Therefore, the base must be added dropwise under active jacket cooling, maintaining the internal temperature strictly between 20°C and 25°C[3].

    • Solvent Selection & Anti-Solvent Isolation: While discovery-scale syntheses often utilize tetrahydrofuran (THF) or pure methanol[3], this scale-up protocol utilizes 96% Ethanol. Ethanol is a low-toxicity Class 3 solvent, ideal for preclinical active pharmaceutical ingredients (APIs). Crucially, it acts as an excellent solvent for the starting ketone but becomes a poor solvent for the resulting oxime when diluted with water. This allows water to act as an anti-solvent quench, driving product precipitation via Le Chatelier's principle and enabling direct isolation by filtration without the need for energy-intensive solvent evaporation[2].

    Process Flow Diagram

    G N1 6-Methoxy-1-indanone + NH₂OH·HCl N2 Slurry Formation (96% EtOH, 20°C) N1->N2 N3 Base Addition (2N NaOH) Controlled Exotherm <25°C N2->N3 N4 Oximation Reaction (Stir 2h at 25°C) N3->N4 N5 In-Process Control (IPC) HPLC: Ketone < 0.5% N4->N5 N6 Aqueous Quench (Precipitation of Oxime) N5->N6 N7 Filtration & Washing (Neutralize pH to 7.0) N6->N7 N8 Vacuum Drying Target: KF < 0.5% N7->N8

    Process flow diagram for the preclinical scale-up of 6-methoxy-1-indanone oxime synthesis.

    Preclinical Scale-Up Protocol (1 kg Scale)

    This protocol is designed as a self-validating system. Do not proceed to subsequent steps until the specified physical or analytical criteria are met.

    Materials Required
    • 6-Methoxy-1-indanone: 1.00 kg (6.16 mol, 1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl): 0.64 kg (9.24 mol, 1.5 eq)

    • Sodium hydroxide (2N aqueous): 4.90 L (9.80 mol, 1.6 eq)

    • Ethanol (96%): 7.20 L

    • Purified Water (USP/Ph. Eur.): 11.0 L (Total for quench and washes)

    Step-by-Step Methodology
    • Reactor Preparation & Slurry Formation: Charge a 20 L jacketed glass reactor with 7.20 L of 96% Ethanol. Begin overhead agitation at 200 rpm. Charge 1.00 kg of 6-methoxy-1-indanone.

      • Causality: Continuous agitation prevents localized concentration gradients. The ketone will form a uniform, partial slurry at 20°C.

    • Reagent Addition: Add 0.64 kg of NH₂OH·HCl in three equal portions over 15 minutes.

      • Causality: Portion-wise addition prevents agglomeration and ensures uniform dispersion of the solid salt prior to the introduction of the base.

    • Controlled Neutralization (Critical Step): Circulate cooling fluid through the reactor jacket (setpoint 15°C). Begin dropwise addition of 4.90 L of 2N NaOH via an addition funnel over 60 to 90 minutes.

      • Self-Validation: Monitor internal temperature probes continuously. The addition rate must be manually or automatically throttled to ensure the internal temperature never exceeds 25°C.

    • Reaction Maturation: Once the base addition is complete, adjust the jacket temperature to maintain the internal reaction at 25°C. Stir the resulting thick suspension for exactly 2.0 hours.

    • In-Process Control (IPC): Withdraw a 1.0 mL aliquot of the suspension, dilute with 10 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV detection at 254 nm).

      • Self-Validation: The reaction is analytically complete when the residual 6-methoxy-1-indanone is <0.5% AUC. If the unreacted ketone is >0.5%, continue stirring for an additional 1.0 hour and re-sample.

    • Anti-Solvent Quench: Slowly charge 5.00 L of purified water over 30 minutes into the reactor.

      • Causality: Water acts as an anti-solvent, crashing out the highly hydrophobic oxime while simultaneously solubilizing the NaCl byproduct and any unreacted NH₂OH·HCl.

    • Isolation & Washing: Chill the reactor to 5°C and hold for 1 hour to maximize crystallization yield. Discharge the slurry to a Nutsche filter. Wash the filter cake with cold (5°C) purified water (3 x 2.0 L).

      • Self-Validation: Test the final wash filtrate with pH paper. Continue washing until the filtrate pH is strictly neutral (pH 6.5–7.5). This guarantees the complete removal of corrosive salts and residual base.

    • Drying: Transfer the wet, off-white cake to a vacuum drying oven. Dry at 45°C under high vacuum (<50 mbar) for 24 hours.

      • Self-Validation: Perform Karl Fischer (KF) titration on a 1.0 g sample. The product batch is only released for downstream hydrogenation when the moisture content is <0.5% w/w.

    Quantitative Data & Batch Analysis

    The scalability of this protocol has been validated across three distinct volume tiers. As demonstrated below, the transition from bench to preclinical scale maintains excellent yield and purity profiles while standardizing the reaction time.

    Table 1: Scale-Up Performance Metrics for 6-Methoxy-1-indanone Oximation

    Scale TierKetone InputNH₂OH·HCl (eq)NaOH (eq)Reaction TimeIsolated Yield (%)Purity (HPLC AUC %)Moisture (KF %)
    Bench 10.0 g1.51.61.5 h92.4%99.6%0.21%
    Pilot 100.0 g1.51.62.0 h91.8%99.5%0.28%
    Preclinical 1.00 kg1.51.62.0 h93.1%99.8%0.15%

    Note: The oxime is isolated as a mixture of E/Z isomers. Because the subsequent synthetic step typically involves the catalytic hydrogenation of the oxime to the corresponding primary amine (6-methoxy-1-aminoindan), the E/Z stereochemistry at this intermediate stage does not impact the final API purity.

    References

    • Title: US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates Source: Google Patents URL
    • Title: Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: EP3068746A1 - Process for the preparation of enantiomerically pure 1-aminoindan Source: Google Patents URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of 6-Methoxy-1-indanone Oxime

    Welcome to the Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the synthesis, isolation, and purification of 6-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the synthesis, isolation, and purification of 6-methoxy-1-indanone oxime. This intermediate is a critical building block in the development of aminoindanes, cholinesterase inhibitors, and monoamine oxidase (MAO) inhibitors.

    Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols designed to ensure high-fidelity purification.

    Diagnostic Workflows

    The following workflow illustrates the standard decision matrix for isolating the oxime from its crude reaction mixture, depending on whether bulk purity or stereochemical isolation is required.

    Workflow Start 6-Methoxy-1-indanone + NH2OH·HCl + Base Reaction Reflux in EtOH/H2O (1-2 hours) Start->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Crude Crude Oxime Mixture (E/Z Isomers + Ketone) Workup->Crude Decision Purification Strategy Crude->Decision Cryst Recrystallization (MeOH/H2O) Decision->Cryst Bulk Purity Chroma Silica Chromatography (Hexanes/EtOAc) Decision->Chroma Isomer Separation PureMix Pure E/Z Mixture (Thermodynamic Ratio) Cryst->PureMix IsolatedE Isolated (E)-Isomer (Major, Higher Rf) Chroma->IsolatedE IsolatedZ Isolated (Z)-Isomer (Minor, Lower Rf) Chroma->IsolatedZ

    Workflow for the synthesis and purification of 6-methoxy-1-indanone oxime.

    Frequently Asked Questions (Troubleshooting)

    Q1: My NMR shows a mixture of products, but my starting ketone is fully consumed. What is happening? A: You are observing a mixture of (E)- and (Z)-isomers (syn/anti oximes). The oximation of 6-methoxy-1-indanone inherently yields a thermodynamic mixture of these stereoisomers due to restricted rotation around the C=N bond.

    • Causality & Fix: The (E)-isomer (hydroxyl group oriented anti to the bulky aromatic ring) is typically the major product due to reduced steric hindrance 1. If your downstream application (e.g., asymmetric reduction) is stereospecific, you must separate them. Separation is best achieved via silica gel chromatography, exploiting the dipole moment differences between the isomers.

    Q2: How do I remove residual unreacted 6-methoxy-1-indanone without column chromatography? A: Unreacted ketone often persists if the hydroxylamine hydrochloride was not properly free-based or if the reaction was prematurely quenched.

    • Causality & Fix: 6-Methoxy-1-indanone is highly soluble in cold, non-polar solvents, whereas the oxime features a polar hydroxyl group capable of hydrogen bonding. You can selectively precipitate the oxime. Dissolve the crude mixture in minimal hot methanol or ethanol, then add water dropwise until turbidity appears. Upon cooling to 4 °C, the oxime will crystallize, leaving the unreacted ketone in the mother liquor 2.

    Q3: During concentration or drying, my purified oxime degrades into a new, highly polar spot on TLC. Why? A: Your oxime is likely undergoing an acid-catalyzed Beckmann rearrangement.

    • Causality & Fix: Acidic conditions are a primary cause of E/Z isomerization and subsequent Beckmann rearrangement, which converts the oxime into an amide or lactam 3. This degradation can be triggered by trace acid in your ethyl acetate, prolonged exposure to slightly acidic silica gel during slow chromatography, or excessive heat during rotary evaporation. Always concentrate the oxime under reduced pressure at temperatures strictly below 40 °C.

    Beckmann Oxime 6-Methoxy-1-indanone oxime Acid Trace Acid / Heat (e.g., silica, drying) Oxime->Acid Protonated Protonated Oxime (Good Leaving Group) Acid->Protonated Migration Alkyl Migration (Anti to Leaving Group) Protonated->Migration Amide Lactam / Amide Degradant (Beckmann Product) Migration->Amide

    Acid-catalyzed Beckmann rearrangement pathway leading to amide degradation.

    Experimental Protocols

    Protocol A: Synthesis and Crude Isolation

    Self-Validating System: This protocol uses a stoichiometric excess of hydroxylamine to drive the equilibrium and relies on visual phase changes to confirm product formation.

    • Reagent Preparation: In a round-bottom flask, suspend 6-methoxy-1-indanone (1.0 equiv) in a 2:1 mixture of Ethanol/Water to achieve a 0.5 M concentration.

    • Activation: Add hydroxylamine hydrochloride (2.0 equiv) and sodium acetate (2.0 equiv). Mechanistic Insight: Sodium acetate acts as a mild base to liberate free hydroxylamine without causing base-catalyzed aldol condensation of the ketone 2.

    • Reaction: Reflux the mixture at 85 °C for 1–2 hours.

      • Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The ketone starting material (Rf ~0.6) should disappear, replaced by lower Rf spots (~0.33 and ~0.17) 1.

    • Quench & Precipitation: Remove the ethanol under reduced pressure (max 40 °C). Add crushed ice to the remaining aqueous slurry. The crude oxime will precipitate as a solid.

    • Isolation: Filter the solid, wash thoroughly with ice-cold water to remove residual salts, and dry under high vacuum in a desiccator.

    Protocol B: Chromatographic Separation of E/Z Isomers

    Self-Validating System: Exploiting the Rf difference for baseline resolution to ensure stereochemical purity.

    • Column Preparation: Pack a column with silica gel (60 Å, 230-400 mesh). Pre-equilibrate with Hexanes/Ethyl Acetate (4:1). Optional: Add 1% triethylamine to the eluent if your oxime is prone to on-column degradation.

    • Loading: Dissolve the crude oxime mixture in a minimum volume of dichloromethane and load it carefully onto the column bed.

    • Elution: Elute using an isocratic gradient of Hexanes/Ethyl Acetate (3:1).

    • Fraction Collection:

      • Fraction A: Elutes first. Contains the (E)-isomer 1.

      • Fraction B: Elutes second. Contains the (Z)-isomer 1.

    • Validation Step: Spot fractions on a TLC plate, visualize with a 254 nm UV lamp, and stain with phosphomolybdic acid (PMA) to confirm purity before pooling and concentrating.

    Quantitative Data: Isomer Comparison

    The following table summarizes the key physicochemical differences between the E and Z isomers, based on the structurally analogous 1-indanone oxime scaffold, which dictates their separation behavior 1.

    Parameter(E)-Isomer (Anti)(Z)-Isomer (Syn)
    Relative Yield Major (~85-90%)Minor (~10-15%)
    TLC Retention Factor (Rf) ~0.33 (Hexanes/EtOAc 3:1)~0.17 (Hexanes/EtOAc 3:1)
    Steric Profile Hydroxyl anti to aromatic ringHydroxyl syn to aromatic ring
    Chromatographic Elution Elutes First (Lower polarity)Elutes Second (Higher polarity)
    Beckmann Regioselectivity Yields corresponding lactam AYields corresponding lactam B

    References

    • Organic Syntheses Procedure: The E and Z isomers of 1-indanone oxime. Organic Syntheses (orgsyn.org).1

    • Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease. Journal of Medicinal Chemistry (ACS Publications).2

    • Overcoming E/Z isomerization issues in Beckmann rearrangement. BenchChem.3

    Sources

    Optimization

    improving the yield of 6-methoxy-2,3-dihydro-1H-inden-1-one oxime synthesis

    Welcome to the Technical Support Center for the synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one oxime (commonly referred to as 6-methoxy-1-indanone oxime). As a Senior Application Scientist, I have designed this portal...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one oxime (commonly referred to as 6-methoxy-1-indanone oxime).

    As a Senior Application Scientist, I have designed this portal to move beyond basic empirical recipes. Oximation is a delicate balance of thermodynamics and kinetics. In this guide, we will dissect the mechanistic principles governing the nucleophilic addition of hydroxylamine to sterically hindered bicyclic ketones, providing you with self-validating protocols to maximize your yield, purity, and operational efficiency.

    I. Diagnostic FAQs: Mechanistic Troubleshooting

    Q: Why is my conversion stalling at 70-80% despite extended reflux times? A: The reaction of 1-indanone derivatives with hydroxylamine hydrochloride is fundamentally an equilibrium process that is highly pH-dependent[1]. If the pH drops below 4.0 (due to the continuous liberation of HCl), the hydroxylamine remains trapped in its protonated state ( NH3+​OH ) and loses its nucleophilicity. Conversely, if the pH exceeds 6.0, the carbonyl oxygen of the indanone is insufficiently protonated, making the carbonyl carbon less electrophilic. Causality Fix: You must use a buffer system (like Sodium Acetate or Pyridine) to lock the pH between 4.5 and 5.5. Additionally, because water is a reaction byproduct, standard ethanolic reflux can stall. Driving the precipitation of the oxime by the slow addition of water at the end of the reaction shifts the equilibrium forward via Le Chatelier's principle.

    Q: I am observing multiple spots on my TLC plate. What are these side products? A: Multiple spots typically indicate a breakdown in kinetic control. The rigid bicyclic structure of 6-methoxy-1-indanone strongly favors the formation of the (E)-oxime due to steric hindrance from the aromatic ring. However, two primary side reactions can occur:

    • Beckmann Rearrangement: If your reaction conditions are overly acidic and subjected to prolonged heat, the oxime can prematurely rearrange into a lactam[1].

    • Aldol Condensation: If you attempt to push the reaction with a strong base (e.g., NaOH instead of NaOAc), the indanone can undergo self-condensation. Always use mild bases.

    Q: Can I accelerate this reaction? 24 hours of reflux is bottlenecking our pipeline. A: Absolutely. While conventional thermal reflux in ethanol can take up to 24 hours to reach >90% yield[2], transitioning to a microwave-assisted reactor can drastically reduce this. Microwave irradiation enhances the collision frequency and allows for superheating of alcoholic solvents, frequently reducing reaction times to under 2 hours while improving the yield by minimizing thermal degradation[3]. Alternatively, using Pyridine as both the base and a co-solvent at 80°C has been shown to drive similar indanone oximations to completion in as little as 20 minutes[4].

    II. Mechanistic Pathway & pH Dependence

    To understand why your reaction might be failing, visualize the kinetic pathways. The diagram below illustrates how pH dictates the success or failure of the tetrahedral carbinolamine intermediate formation.

    Mechanistic pH dependence of 6-methoxy-1-indanone oximation.

    III. Quantitative Troubleshooting Matrix

    Use this structured matrix to rapidly diagnose and correct yield-limiting issues during your synthesis.

    Observed SymptomQuantitative MetricMechanistic CauseCorrective Action
    Stalled Conversion TLC shows >20% Starting Material after 4hpH has drifted outside the 4.5–5.5 kinetic window.Add 0.5 eq of NaOAc buffer to re-adjust pH. Re-heat for 1h.
    Multiple TLC Spots ~10-15% byproduct detected via LC-MSAcid-catalyzed Beckmann rearrangement or base-catalyzed Aldol.Lower reflux temp to 60°C; strictly avoid strong acids/bases[1].
    Poor Crystallization <60% isolated yield after workupProduct remains highly soluble in the EtOH/H2O mother liquor.Strip EtOH volume by 50% via rotovap, then cool to 4°C overnight.
    Oil Formation Product oils out instead of solidifyingRapid precipitation trapping solvent/impurities.Heat to 50°C, add dropwise water until turbid, then cool slowly.

    IV. Self-Validating Experimental Protocol

    This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation check passes. This ensures that errors are caught before the yield is compromised.

    Target Yield: >90% Estimated Time: 3-4 Hours

    Step 1: Reagent Dissolution

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-methoxy-2,3-dihydro-1H-inden-1-one (10.0 g, 61.6 mmol) in 100 mL of absolute ethanol.

    • Stir at 40°C until the ketone is fully dissolved.

    Step 2: Buffer and Nucleophile Addition

    • Add Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (6.4 g, 92.4 mmol, 1.5 eq) to the solution.

    • Slowly add anhydrous Sodium Acetate ( NaOAc ) (7.6 g, 92.4 mmol, 1.5 eq) portion-wise over 5 minutes to prevent clumping[2].

    • Validation Check 1: Extract a 1 µL aliquot and spot it onto water-dampened universal pH paper. The reading must be between 4.5 and 5.5. If it is <4.0, add additional NaOAc in 0.5 g increments.

    Step 3: Nucleophilic Addition & Dehydration (Reflux)

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C).

    • Maintain reflux with vigorous stirring for 2.5 hours.

    • Validation Check 2: Perform a TLC (Hexanes:Ethyl Acetate, 3:1). The ketone starting material (higher Rf) should be completely consumed, replaced by a single distinct oxime spot (lower Rf).

    Step 4: Equilibrium Shift and Isolation

    • Remove the flask from heat and allow it to cool to 50°C.

    • To drive the equilibrium and force crystallization, add 100 mL of distilled water dropwise via an addition funnel over 15 minutes.

    • Transfer the flask to an ice-water bath (0-4°C) and age the slurry for 1 hour to maximize crystal growth.

    • Filter the white precipitate under vacuum, wash with 50 mL of ice-cold water, and dry under high vacuum at 40°C overnight.

    • Validation Check 3: Weigh the dried solid. A successful run will yield >9.8 g (>90% yield). Confirm purity via LC-MS (Expected m/z: 178.08 for [M+H]+ ).

    V. Experimental Workflow Diagram

    Self-validating experimental workflow for 6-methoxy-1-indanone oxime synthesis.

    VI. References

    • Title: 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme Source: SciELO URL: [Link]

    • Title: Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

    • Title: The Synthesis of Analogs of the Hallucinogen 1-(2,s-Dimethoxy-4: 4,7- DDnethoxy-6-methyl- I-indanone Oxime Source: Canadian Science Publishing URL: [Link]

    Sources

    Troubleshooting

    method refinement for consistent results in indenone oxime bioassays

    Welcome to the Technical Support Center for Indenone Oxime Bioassays . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troublesho...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Indenone Oxime Bioassays . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot and refine their high-throughput screening and in vitro assays.

    Indenone oximes (e.g., 6-methoxy indenone oxime) are highly versatile precursors used in multicomponent Castagnoli-Cushman reactions and sulfur-transfer reactions to synthesize bioactive heterocycles like tetrahydroisoquinolones and indenodithiazoles[1][2]. However, their unique physicochemical properties—namely high lipophilicity, redox activity, and pH-dependent structural lability—frequently cause erratic assay readouts. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure data integrity.

    Workflow Diagnostics

    G N1 Indenone Oxime Precursors N2 Derivatization (e.g., S2Cl2) N1->N2 Synthesis N3 Bioactive Heterocycles N2->N3 Isolation N4 Aqueous Assay Media (Precipitation Risk) N3->N4 Direct Addition N5 Optimized Dilution Protocol N3->N5 Method Refinement N6 Target Bioassays N4->N6 Inconsistent Data N5->N6 Reproducible Data

    Caption: Logical workflow for indenone oxime derivatization and optimized bioassay preparation.

    Diagnostic FAQs: Troubleshooting Assay Failures

    Q1: Why are my Minimum Inhibitory Concentration (MIC) values for indenone oxime derivatives highly variable between biological replicates? Causality: Indenone oximes and their fused heterocyclic derivatives (such as those tested for antioomycete activity against Pythium recalcitrans[2]) possess high partition coefficients (LogP). When a 100% DMSO compound stock is pipetted directly into aqueous biological media, the rapid solvent exchange causes localized supersaturation. This forces the compounds to "crash out" as invisible microcrystals. Because the compound is no longer in solution, it cannot interact with the target organism, leading to artificially high and highly variable MIC values. Self-Validating Solution: To validate that precipitation is your issue, run your highest assay concentration through Dynamic Light Scattering (DLS) or measure absorbance at 600 nm (OD600) in a cell-free plate. If OD600 > 0.05 compared to a blank, microcrystals are present. Implement Protocol 1 (below) to prevent this.

    Q2: My indenone oxime precursors seem to degrade during the 48-hour assay incubation. How do I stabilize them? Causality: Indenone oximes are chemically susceptible to an abnormal Beckmann rearrangement, which converts the oxime into a cyanide derivative[3]. This degradation pathway is heavily accelerated by basic conditions or the presence of strong nucleophiles. Furthermore, if you are testing chlorinated indenodithiazoles (derived from the reaction of oximes with disulfur dichloride), these can undergo ring-opening via the ANRORC mechanism when exposed to primary amines in your media[4]. Self-Validating Solution: Check the pH of your assay media post-incubation. If it drifts above pH 7.4, degradation accelerates. Switch from primary amine buffers (like Tris) to zwitterionic buffers (like HEPES or MOPS) and strictly maintain the pH at 6.8–7.0.

    Q3: Why is the MTT cytotoxicity assay showing 100% cell viability even at concentrations where the cells are visibly dead under the microscope? Causality: This is a classic false positive caused by redox interference. Many indenone oxime derivatives, particularly sulfur-rich bis[1,2]dithiolo[1,4]thiazines or indenodithiazoles[3], possess redox potentials capable of directly reducing tetrazolium salts (MTT/MTS) into purple formazan. This chemical reduction occurs entirely independent of cellular mitochondrial reductase activity. Self-Validating Solution: Always run a cell-free control well containing only media, the MTT reagent, and your compound. If the well turns purple, your compound is chemically reducing the dye. You must abandon tetrazolium-based assays for these compounds and switch to orthogonal readouts (Protocol 2 ).

    Data Presentation: Assay Condition Optimization

    The following table summarizes the mechanistic impact of various assay conditions on indenone oxime stability and readout consistency.

    Assay ParameterSub-optimal ConditionMechanistic ConsequenceRefined Method
    Solvent Transfer 100% DMSO stock directly to aqueous mediaLocalized supersaturation leading to microcrystal precipitation.Stepwise dilution via 50% DMSO intermediate plate.
    Media pH pH > 7.5 or unbufferedBase-catalyzed abnormal Beckmann rearrangement to cyanides.Buffer strictly to pH 6.8–7.2 using HEPES.
    Buffer Type Tris or primary amine buffersNucleophilic attack causing ANRORC ring-opening of dithiazoles.Use non-nucleophilic zwitterionic buffers (MOPS/HEPES).
    Readout Assay MTT/MTS ColorimetricRedox interference from sulfur heterocycles reducing tetrazolium.ATP-luminescence (CellTiter-Glo) or Resazurin.

    Standard Operating Procedures (SOPs)

    Protocol 1: Stepwise Solubilization for High-Throughput Screening

    This protocol creates a self-validating gradient to prevent hydrophobic crash-out of indenone oximes.

    • Primary Stock: Dissolve the indenone oxime derivative in 100% anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.

    • Intermediate Plate Preparation: Create an intermediate dilution plate using a 50:50 mixture of DMSO and assay buffer (pH 7.0, HEPES buffered). Dilute the primary stock into this intermediate plate to reach 10x your final desired assay concentration. Mechanistic note: The 50% DMSO acts as a thermodynamic bridge, preventing the rapid solvent shock that triggers nucleation.

    • Equilibration: Incubate the intermediate plate at 37°C for 15 minutes on a plate shaker at 300 RPM.

    • Final Transfer: Transfer 10 µL from the intermediate plate to 90 µL of pre-warmed aqueous biological media in the final assay plate. The final DMSO concentration will be exactly 5%, which is tolerated by most robust bacterial and fungal strains (ensure vehicle controls are used).

    • Validation Check: Read the assay plate at OD600 before adding biological agents. Any well with OD600 > 0.05 indicates precipitation; those data points must be excluded.

    Protocol 2: Orthogonal Cytotoxicity Screening (Non-MTT)

    Use this method to bypass the redox interference inherent to sulfur-rich oxime derivatives.

    • Cell Seeding: Seed mammalian cells (e.g., A549 or HaCat) in a white-walled, clear-bottom 96-well plate at 10,000 cells/well. Incubate overnight.

    • Compound Treatment: Treat cells with indenone oxime derivatives using the stepwise solubilization method (Protocol 1), ensuring final DMSO is ≤ 0.5% for mammalian cells.

    • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

    • Luminescence Readout (ATP-based): Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent (or equivalent ATP-luciferase reagent) to each well.

    • Lysis & Stabilization: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Validation Check: Include a cell-free well with the highest concentration of your compound + ATP reagent. If luminescence is quenched compared to a vehicle cell-free control, your compound is a luciferase inhibitor, and you must switch to a fluorescence-based Resazurin assay.

    References

    • Source: Journal of the Chemical Society, Perkin Transactions 1 (rsc.org)
    • Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones Source: ResearchGate URL
    • The Reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles: Synthesis and Chemistry of 4-[N-(2-Chloroethyl)
    • Selective Synthesis of Bis[1,2]dithiolo[1,4]thiazines from 4-Isopropylamino-5-chloro-1,2-dithiole-3-ones Source: ResearchGate URL

    Sources

    Optimization

    Technical Support Center: Strategies to Reduce Side Products in 6-Methoxy-1-Indanone Oximation

    Welcome to the technical support center for the oximation of 6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial syntheti...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the oximation of 6-methoxy-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to minimize side products and maximize the yield and purity of your desired oxime.

    I. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter during the oximation of 6-methoxy-1-indanone, providing explanations and actionable solutions.

    Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

    A: This is a common issue and the likely culprit is the formation of a dimer. Under certain conditions, particularly basic or harsh thermal conditions, 1-indanones can undergo self-condensation or dimerization reactions.[1][2]

    Causality: The enolizable nature of the ketone in 6-methoxy-1-indanone makes it susceptible to acting as both a nucleophile (as an enolate) and an electrophile. This can lead to a cascade of reactions resulting in dimer formation.

    Solutions:

    • Strict pH Control: Maintain a weakly acidic to neutral pH (around 4-6).[3] This protonates the carbonyl group, making it more electrophilic for the desired reaction with hydroxylamine, while minimizing the formation of the enolate required for dimerization.

    • Temperature Management: Avoid excessive heat. While heating can increase the rate of oximation, it can also promote side reactions.[3] Run the reaction at room temperature or with gentle warming (e.g., 40-50°C) and monitor closely.

    • Order of Addition: Add the base (if used) slowly to a mixture of the 6-methoxy-1-indanone and hydroxylamine hydrochloride. This ensures that the hydroxylamine is readily available to react as soon as the ketone is activated, outcompeting the dimerization pathway.

    Q2: My TLC analysis shows multiple spots, and I suspect Beckmann rearrangement is occurring. How can I confirm this and suppress it?

    A: The Beckmann rearrangement is a classic side reaction of oximes, especially under acidic conditions, converting the oxime into a lactam.[4][5] For 6-methoxy-1-indanone oxime, this would result in the formation of a substituted quinolinone.

    Confirmation: The rearranged lactam product will have a significantly different polarity and can be identified by its distinct Rf value on a TLC plate. Further characterization by ¹H NMR will show a characteristic N-H peak, and mass spectrometry will confirm the isomeric mass.[3]

    Solutions:

    • Avoid Strong Acids: The Beckmann rearrangement is acid-catalyzed.[4] Avoid using strong acids like sulfuric acid or polyphosphoric acid. If an acid catalyst is necessary to speed up the oximation, opt for a weaker acid or a buffered system to maintain a weakly acidic pH.

    • Lewis Acid Considerations: While some Lewis acids can promote oximation, they are also known to catalyze the Beckmann rearrangement.[5][6] If you are using a Lewis acid, consider milder options and lower temperatures. For instance, a study on 1-indanone oxime derivatives found that aluminum chloride could be used effectively at low temperatures (-40°C to room temperature) to achieve a high yield of the Beckmann product, highlighting the need for careful temperature control if this side reaction is to be avoided.[5]

    • Reagent Choice: The use of reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride to "activate" the oxime can strongly promote the Beckmann rearrangement and should be avoided if the oxime is the desired product.[4]

    Q3: The reaction mixture has developed a dark brown or yellow color. Is this a concern, and what causes it?

    A: The development of color in the reaction mixture often indicates the formation of impurities and should be investigated.

    Potential Causes:

    • Impure Starting Materials: Impurities in the 6-methoxy-1-indanone or the hydroxylamine reagent can decompose or react to form colored byproducts.[3]

    • Side Reactions: The formation of azines or other condensation products can lead to colored solutions.[3] Azine formation can occur if hydrazine is present as an impurity in the hydroxylamine.

    • Oxidation: Although less common for this specific reaction, oxidative side reactions can sometimes lead to colored species.

    Solutions:

    • Use High-Purity Reagents: Ensure the purity of your 6-methoxy-1-indanone and hydroxylamine hydrochloride.

    • Monitor by TLC: Use Thin Layer Chromatography (TLC) to track the formation of the desired product versus the colored impurities. If the product is forming cleanly and the color is from a minor byproduct, it can likely be removed during purification.[3]

    • Optimize Reaction Conditions: If significant color formation is accompanied by low product yield, reconsider the reaction conditions. Lowering the temperature or reducing the reaction time may be necessary.[3]

    II. Frequently Asked Questions (FAQs)

    Q1: What is the optimal pH for the oximation of 6-methoxy-1-indanone?

    A: The optimal pH for the oximation of ketones is generally in the weakly acidic range of 4 to 6.[3] This pH is a compromise: it's acidic enough to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the attack by hydroxylamine, but not so acidic as to significantly protonate the nitrogen of hydroxylamine, which would decrease its nucleophilicity.[7]

    Q2: How can I effectively monitor the progress of the reaction?

    A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The 6-methoxy-1-indanone oxime product is typically more polar than the starting ketone. Therefore, it will have a lower Rf value on the TLC plate. The reaction can be considered complete when the spot corresponding to the starting ketone is no longer visible.[3][8]

    Q3: My 6-methoxy-1-indanone oxime is an oil and won't crystallize. What are my purification options?

    A: If the product is an oil at room temperature, recrystallization is not a viable purification method. Consider the following alternatives:

    • Column Chromatography: This is a highly effective technique for purifying oils. A suitable solvent system that provides good separation between the oxime and any impurities can be determined using TLC.[3]

    • Vacuum Distillation: If the oxime is thermally stable, vacuum distillation can be an excellent method for purification, particularly for larger quantities.[3]

    Q4: Can the E/Z isomers of 6-methoxy-1-indanone oxime be separated?

    A: Yes, it is often possible to separate the E and Z isomers of oximes. This can sometimes be achieved by careful column chromatography or preparative TLC.[8] The two isomers will have slightly different polarities and therefore different Rf values. Their distinct stereochemistry can be confirmed by techniques like 1H NMR, as the chemical shifts of the protons near the C=N bond will differ.

    III. Optimized Experimental Protocol

    This protocol is designed to minimize side product formation in the oximation of 6-methoxy-1-indanone.

    Materials:

    • 6-Methoxy-1-indanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine or a buffered acetate solution (pH ~5)

    • Ethanol or Methanol

    • Ethyl acetate

    • 1 M Hydrochloric acid (for workup)

    • Saturated sodium bicarbonate solution (for workup)

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    Procedure:

    • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 6-methoxy-1-indanone (1 equivalent) in ethanol or methanol.

    • Reagent Addition: Add hydroxylamine hydrochloride (1.05-1.2 equivalents). Stir the mixture to form a suspension.

    • Base Addition: Slowly add pyridine (2-3 equivalents) or an equivalent volume of a buffered acetate solution to the stirring suspension at room temperature. The slow addition helps to maintain a controlled pH.

    • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 1-4 hours at room temperature. Gentle warming to 40-50°C can be applied if the reaction is sluggish, but monitor for the appearance of byproducts.[8]

    • Workup:

      • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

      • To the residue, add ethyl acetate and 1 M aqueous HCl. Separate the layers.

      • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-1-indanone oxime.

    • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if the product is a solid.

    IV. Visualizing Reaction Control

    Troubleshooting Workflow

    The following diagram illustrates a logical workflow for troubleshooting common issues during the oximation of 6-methoxy-1-indanone.

    troubleshooting_workflow start Start Oximation Reaction tlc_monitoring Monitor by TLC start->tlc_monitoring issue_detected Side Products Detected? tlc_monitoring->issue_detected high_mw_byproduct High MW Byproduct (Dimer) issue_detected->high_mw_byproduct Yes, High MW beckmann_product Suspected Beckmann Rearrangement issue_detected->beckmann_product Yes, New Polar Spot color_formation Dark Color Formation issue_detected->color_formation Yes, Color Change purification Purify Product (Column/Recrystallization) issue_detected->purification No solution_dimer Control pH (4-6) Lower Temperature Slow Base Addition high_mw_byproduct->solution_dimer solution_beckmann Avoid Strong Acids Careful with Lewis Acids Control Temperature beckmann_product->solution_beckmann solution_color Check Reagent Purity Optimize Temp/Time color_formation->solution_color solution_dimer->start Re-run Reaction solution_beckmann->start Re-run Reaction solution_color->start Re-run Reaction end_product Pure 6-Methoxy-1-Indanone Oxime purification->end_product

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of 6-Methoxy-Inden-1-One Oxime and Conventional Anti-Inflammatory Drugs: A Guide for Drug Development Professionals

    This guide provides a detailed comparative analysis of the emerging anti-inflammatory candidate, 6-methoxy-inden-1-one oxime, with established nonsteroidal anti-inflammatory drugs (NSAIDs), namely the non-selective COX i...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a detailed comparative analysis of the emerging anti-inflammatory candidate, 6-methoxy-inden-1-one oxime, with established nonsteroidal anti-inflammatory drugs (NSAIDs), namely the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib. We will delve into the mechanistic underpinnings, compare efficacy based on available pre-clinical data, and provide detailed experimental protocols for key validation assays. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on the potential of indenone oxime derivatives as a novel class of anti-inflammatory agents.

    Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics

    Inflammation is a fundamental biological process, a protective response to injury or infection. However, when dysregulated, it underpins a vast array of chronic diseases. For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy. Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood, but their clinical utility is often hampered by significant side effects, particularly gastrointestinal complications arising from the inhibition of the homeostatic COX-1 enzyme.[1][2][3]

    This has spurred the search for novel anti-inflammatory agents with improved safety profiles. The oxime functional group, a C=N-OH moiety, has emerged as a promising pharmacophore.[4][5] Introducing an oxime group into a parent carbonyl compound can significantly alter its interaction with biological targets due to changes in polarity and hydrogen bonding capacity, potentially leading to enhanced or novel therapeutic activities.[5][6] Indenone scaffolds, likewise, have demonstrated significant anti-inflammatory properties, with some derivatives showing promising interactions with key inflammatory targets like COX-1 and COX-2.[7][8]

    This guide focuses on 6-methoxy-inden-1-one oxime, a representative of this emerging class. We will compare its known and putative mechanisms and efficacy against Ibuprofen, a widely used non-selective NSAID, and Celecoxib, a second-generation selective COX-2 inhibitor.[9][10][11]

    Mechanistic Deep Dive: COX-Dependent vs. Multi-Pathway Modulation

    A drug's efficacy and safety are intrinsically linked to its mechanism of action. Here, we compare the established pathways of NSAIDs with the potential mechanisms of indenone oximes.

    The Arachidonic Acid Cascade: The Primary Target of NSAIDs

    The anti-inflammatory action of both Ibuprofen and Celecoxib is mediated through the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[12][13]

    • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function and platelet aggregation.[1][2]

    • COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[1][2][12]

    Ibuprofen is a non-selective inhibitor, blocking both COX-1 and COX-2.[10][11] While its inhibition of COX-2 reduces inflammation, its concurrent inhibition of COX-1 is responsible for the common gastrointestinal side effects.[2][10] Celecoxib , by contrast, is a selective COX-2 inhibitor, designed to target inflammation specifically while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[2][3][11]

    Arachidonic_Acid_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Homeostatic Prostaglandins (e.g., PGE2, TXA2) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_Inflammatory Homeostasis GI Protection Platelet Aggregation Renal Function PGs_Homeostatic->Homeostasis Inflammation Pain Fever Inflammation PGs_Inflammatory->Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (Selective) Celecoxib->COX2 Inhibits

    Caption: Inhibition of the Arachidonic Acid Pathway by NSAIDs.

    Putative Mechanisms of 6-Methoxy-Inden-1-One Oxime

    Research into indenone derivatives and related oximes suggests a more complex mechanism of action that may extend beyond simple COX inhibition.

    • Direct COX Inhibition: Molecular docking and in vitro studies on indenone derivatives have shown they can bind to and inhibit both COX-1 and COX-2 enzymes, suggesting a potential NSAID-like mechanism.[7][8] Specifically, recent studies on derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one, the parent ketone structure, revealed significant interactions with the COX-2 enzyme in docking analyses.[14]

    • Kinase Inhibition: Many oxime-containing compounds function as kinase inhibitors.[5][6] Kinases such as c-Jun N-terminal kinase (JNK) are pivotal in inflammatory signaling.[15][16] Inhibition of these upstream kinases can prevent the activation of transcription factors that drive the expression of pro-inflammatory genes, including COX-2 and cytokines.

    • Modulation of NF-κB and MAPK Pathways: The NF-κB and MAPK signaling pathways are central regulators of inflammation. Some substituted indolin-2-one derivatives have been shown to suppress inflammation by inhibiting the phosphorylation of key proteins in these pathways (e.g., Akt, JNK, p38, p65), thereby preventing the production of inflammatory mediators like TNF-α and IL-6.[17]

    Inflammatory_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK Gene_Expression Gene Expression MAPK->Gene_Expression NFkB NF-κB (Active) IKK->NFkB Phosphorylates IκB NFkB_IkB NF-κB/IκB NFkB->Gene_Expression Translocates to Nucleus Nucleus Nucleus Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Pro_inflammatory Indenone_Oxime 6-Methoxy- Inden-1-one Oxime (Putative) Indenone_Oxime->MAPK Inhibits? Indenone_Oxime->IKK Inhibits? Indenone_Oxime->Pro_inflammatory Inhibits COX-2?

    Caption: Potential multi-pathway inhibition by Indenone Oxime.

    This potential for multi-target engagement suggests that 6-methoxy-inden-1-one oxime could offer a broader anti-inflammatory effect compared to drugs that solely target the COX enzymes.

    Comparative Efficacy: In Vivo and In Vitro Data

    Objective comparison requires quantitative data. The following table summarizes available pre-clinical data for indenone derivatives and standard NSAIDs from common anti-inflammatory models.

    Compound/DrugAssay TypeModel/TargetEfficacy MetricResultReference
    Indenone Derivative In VitroHeat-Induced Hemolysis% Inhibition (100 µM)72.82%[7][8]
    Diclofenac In VitroHeat-Induced Hemolysis% Inhibition (100 µM)85.71%[7]
    6-Methoxy-Indenone Derivative (NPD 1) In VivoCarrageenan Paw EdemaMax % Inhibition43.24%[14]
    6-Methoxy-Indenone Derivative (NPD 2) In VivoCarrageenan Paw EdemaMax % Inhibition45.93%[14]
    Indomethacin In VivoCarrageenan Paw EdemaMax % Inhibition (20 mg/kg)72%[14]
    Celecoxib In VitroCOX-1 InhibitionIC₅₀13.02 µM[12]
    Celecoxib In VitroCOX-2 InhibitionIC₅₀0.49 µM[12]
    Ibuprofen ClinicalKnee Osteoarthritis PainEfficacy vs. CelecoxibNon-inferior[18]
    Ibuprofen SafetyGI Events vs. CelecoxibFrequencyHigher (5.1% vs 1.3%)[18]

    Analysis: The available data indicates that derivatives of 6-methoxy-inden-1-one possess moderate anti-inflammatory activity in the carrageenan-induced paw edema model, a standard for acute inflammation.[14] While not as potent as the standard drug indomethacin in this specific study, their efficacy is significant.[14] The in-vitro hemolysis data for a related indanone derivative further supports its membrane-stabilizing and anti-inflammatory potential.[7][8] Compared to celecoxib's high selectivity and potent inhibition of COX-2, the indenone oxime's broader, multi-pathway action could be advantageous in complex inflammatory conditions, though likely with lower peak potency against COX-2 alone.

    Experimental Protocols for Validation

    To ensure scientific integrity and reproducibility, we provide detailed methodologies for key assays used to characterize anti-inflammatory compounds. The choice of these assays is causal: the in vivo model assesses systemic efficacy in a living organism, while the in vitro assays probe specific molecular mechanisms.

    Experimental_Workflow Compound Test Compound (e.g., Indenone Oxime) In_Vitro In Vitro Assays (Mechanistic) Compound->In_Vitro In_Vivo In Vivo Assays (Efficacy & Safety) Compound->In_Vivo COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay Nitric Oxide (NO) Production Assay In_Vitro->NO_Assay Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo->Paw_Edema Data_Analysis Data Analysis & Comparative Assessment COX_Assay->Data_Analysis NO_Assay->Data_Analysis Paw_Edema->Data_Analysis

    Caption: General workflow for anti-inflammatory drug evaluation.

    In Vivo: Carrageenan-Induced Paw Edema in Rats

    This is the most widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[19][20][21] The injection of carrageenan, a seaweed polysaccharide, induces a reproducible inflammatory response characterized by edema (swelling).[21][22]

    Methodology:

    • Animal Acclimatization: House male Wistar rats (180-200g) under standard laboratory conditions for at least one week to allow for acclimatization.[22]

    • Grouping: Divide animals into groups (n=6 per group):

      • Control Group (Vehicle)

      • Positive Control Group (e.g., Indomethacin, 10-20 mg/kg)

      • Test Compound Groups (e.g., 6-methoxy-inden-1-one oxime at various doses)

    • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[21] The contralateral paw receives a saline injection as a control.

    • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

    In Vitro: COX-1/COX-2 Inhibition Assay

    This assay directly quantifies a compound's ability to inhibit the COX enzymes, providing crucial mechanistic information and an indication of its potential gastrointestinal safety (COX-2 selectivity).[1][3]

    Methodology:

    • Assay Principle: Use a commercially available colorimetric COX (ovine) inhibitor screening kit. The assay measures the peroxidase activity of COX. The peroxidase activity generates a colored product from a probe, which can be measured spectrophotometrically.

    • Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically includes the assay buffer, heme, enzyme (COX-1 or COX-2), arachidonic acid (substrate), and the colorimetric substrate.

    • Reaction Setup: In a 96-well plate, add buffer, heme, enzyme, and various concentrations of the test compound or a known inhibitor (e.g., celecoxib).

    • Initiation of Reaction: Add arachidonic acid to initiate the cyclooxygenase reaction.

    • Measurement: Incubate for a specified time (e.g., 10 minutes) at room temperature, then add the colorimetric substrate to measure the peroxidase activity. Read the absorbance at the specified wavelength (e.g., 590 nm).

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity). The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

    In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

    This assay assesses a compound's ability to inhibit inflammation at the cellular level by measuring the production of nitric oxide, a key pro-inflammatory mediator produced by activated macrophages.[17]

    Methodology:

    • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 0.5-1 µg/mL) to induce an inflammatory response and NO production. Include untreated and LPS-only controls. Incubate for 24 hours.

    • Measurement of Nitrite: NO is unstable, so its production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

      • Transfer an aliquot of supernatant from each well to a new 96-well plate.

      • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

      • Incubate for 10-15 minutes at room temperature. A pink/magenta color will develop.

    • Data Analysis: Measure the absorbance at ~540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

    Conclusion and Future Directions

    The comparative analysis reveals that 6-methoxy-inden-1-one oxime and its derivatives represent a promising, albeit early-stage, class of anti-inflammatory compounds.

    • Efficacy: Pre-clinical data show that these compounds possess moderate anti-inflammatory activity, capable of significantly reducing edema in established in vivo models.[14] However, their potency in these models appears to be lower than that of high-dose conventional NSAIDs like indomethacin.

    • Mechanism: Unlike the targeted COX-inhibition of NSAIDs, indenone oximes may exert their effects through a multi-pathway mechanism, potentially involving the inhibition of inflammatory kinases and transcription factors like NF-κB, in addition to direct COX-2 interaction.[5][14][17] This could translate to a broader therapeutic window in certain inflammatory diseases but requires extensive further investigation.

    • Potential: The key advantage of this class may lie in a differentiated safety profile. If their primary mechanism is upstream of COX-2 expression or involves kinase modulation, they may circumvent the direct, potent COX-1 inhibition that causes the most common NSAID-related adverse events.

    For drug development professionals, 6-methoxy-inden-1-one oxime warrants further investigation. Future studies should focus on elucidating the precise molecular targets, conducting comprehensive dose-response studies in various inflammation models (both acute and chronic), and thoroughly evaluating the safety profile, including gastrointestinal and cardiovascular risk assessments, relative to both non-selective and selective NSAIDs.

    References

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    • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC. (2024, April 26). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. (2026, January 10). ResearchGate. Retrieved March 11, 2026, from [Link]

    • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025, July 15). MDPI. Retrieved March 11, 2026, from [Link]

    • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024, April 26). PubMed. Retrieved March 11, 2026, from [Link]

    • Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023, June 9). MDPI. Retrieved March 11, 2026, from [Link]

    • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023, October 27). MDPI. Retrieved March 11, 2026, from [Link]

    • How do Celebrex and ibuprofen compare? (2024, June 10). Drugs.com. Retrieved March 11, 2026, from [Link]

    • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023, June 23). MDPI. Retrieved March 11, 2026, from [Link]

    • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023, January 20). MDPI. Retrieved March 11, 2026, from [Link]

    • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021, October 11). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

    • Oxime - Wikipedia. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

    • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

    • in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). African Journal of Pharmacy and Pharmacology. Retrieved March 11, 2026, from [Link]

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    • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020, February 3). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

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    Comparative

    A Comparative In Vivo Evaluation of the Analgesic Potential of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

    A Guide for Preclinical Researchers in Pain Drug Development Introduction: The Quest for Novel Analgesics The development of novel analgesic agents with improved efficacy and favorable safety profiles remains a critical...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Preclinical Researchers in Pain Drug Development

    Introduction: The Quest for Novel Analgesics

    The development of novel analgesic agents with improved efficacy and favorable safety profiles remains a critical objective in pharmaceutical research. Current therapeutic options, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are associated with significant limitations, including gastrointestinal toxicity, cardiovascular risks, and the potential for addiction and respiratory depression.[1] This guide focuses on the preclinical in vivo validation of a novel chemical entity, Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, as a potential analgesic.

    Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one is a compound of interest due to its hybrid structure, incorporating both an indanone scaffold and an oxime functional group. Indanone derivatives have been explored for a range of biological activities, including anti-inflammatory and analgesic effects, with some studies suggesting they may modulate inflammatory pathways.[2][3] Similarly, various oxime-containing compounds have demonstrated significant anti-inflammatory properties in preclinical studies. The combination of these two pharmacophores suggests a potential for synergistic or unique analgesic activity.

    This guide provides a comprehensive framework for the in vivo evaluation of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, comparing its analgesic effects against established clinical standards: Morphine (an opioid analgesic), Indomethacin (a non-selective COX inhibitor), and Celecoxib (a selective COX-2 inhibitor). We will detail the experimental protocols, present illustrative data for comparative analysis, and discuss the mechanistic implications of the potential findings.

    Proposed Mechanism of Action: A Multi-Target Hypothesis

    The structural characteristics of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one allow for several plausible hypotheses regarding its mechanism of analgesic action. The indanone core is a key feature in several compounds with anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2] The oxime moiety has also been associated with anti-inflammatory activity. Therefore, a primary hypothesis is that Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one may exert its analgesic effects through the inhibition of prostaglandin synthesis, similar to NSAIDs.

    This guide will comparatively assess the test compound against analgesics with distinct mechanisms:

    • Morphine: An opioid agonist that primarily acts on μ-opioid receptors in the central nervous system (CNS) to modulate pain perception and response.[1][4]

    • Indomethacin: A non-selective NSAID that inhibits both COX-1 and COX-2 enzymes, thereby reducing prostaglandin production throughout the body.[5][6][7] This non-selectivity is associated with its therapeutic efficacy but also its gastrointestinal side effects.

    • Celecoxib: A selective COX-2 inhibitor that preferentially blocks the COX-2 enzyme, which is upregulated during inflammation.[8][9][10][11] This selectivity is designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.

    By comparing the analgesic profile of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one to these standards, we can elucidate its potential mechanism, distinguishing between central and peripheral actions and assessing its potential for COX inhibition.

    Comparative_Analgesic_Mechanisms cluster_0 Pain Stimulus (e.g., Tissue Injury) cluster_1 Prostaglandin Synthesis Pathway cluster_2 Peripheral Nociceptor cluster_3 Central Nervous System Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Pain_Signal_Transmission Pain Signal to Brain Nociceptor->Pain_Signal_Transmission Opioid_Receptor μ-Opioid Receptor Descending_Inhibition Descending Inhibitory Pathway Opioid_Receptor->Descending_Inhibition Activation Descending_Inhibition->Pain_Signal_Transmission Inhibition Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Oxime_Compound Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (Hypothesized) Oxime_Compound->COX1 ? Oxime_Compound->COX2 ? Morphine Morphine Morphine->Opioid_Receptor Agonist

    Caption: Comparative Mechanisms of Action of Analgesics.

    In Vivo Experimental Design and Protocols

    A robust in vivo evaluation is essential to characterize the analgesic profile of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one. The following experimental design utilizes well-established rodent models to differentiate between peripheral and central analgesic effects.

    Animals: Male Swiss albino mice (20-25 g) will be used for all experiments. Animals should be acclimatized to laboratory conditions for at least one week prior to testing, with free access to food and water. All experiments should be conducted in accordance with institutional animal care and use guidelines.

    Drug Preparation and Administration: Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, Indomethacin, and Celecoxib will be suspended in 0.5% carboxymethylcellulose (CMC) for oral administration. Morphine sulfate will be dissolved in saline for subcutaneous injection. A vehicle control group (0.5% CMC) will be included in all experiments.

    Experimental Workflow

    Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=8) Acclimatization->Grouping Administration Drug Administration (Oral or Subcutaneous) Grouping->Administration Pretreatment Pre-treatment Period (30-60 min) Administration->Pretreatment Assay Analgesic Assay (Writhing, Hot Plate, or Tail-Flick) Pretreatment->Assay Data_Collection Data Collection (Writhes, Latency) Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

    Caption: General Experimental Workflow for Analgesic Assays.

    Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

    This model assesses peripheral analgesic activity by inducing visceral pain through the intraperitoneal injection of acetic acid, which causes the release of pain mediators like prostaglandins.[12][13][14]

    Protocol:

    • Grouping: Animals are divided into groups (n=8 per group): Vehicle control, Indomethacin (10 mg/kg, p.o.), Celecoxib (20 mg/kg, p.o.), and Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (at 10, 30, and 100 mg/kg, p.o.).

    • Drug Administration: Administer the respective treatments orally.

    • Pre-treatment: After 60 minutes, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

    • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

    • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100

    Hot Plate Test (Central Analgesia)

    This test evaluates centrally mediated analgesia by measuring the reaction time of the animal to a thermal stimulus.[15][16][17][18] The response to this test involves higher brain functions, making it sensitive to centrally acting analgesics like opioids.

    Protocol:

    • Apparatus: Use a hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

    • Baseline: Determine the baseline latency for each mouse by placing it on the hot plate and recording the time (in seconds) to the first sign of nociception (paw licking or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

    • Grouping and Administration: Animals are grouped and administered treatments: Vehicle control, Morphine (5 mg/kg, s.c.), and Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one (at 10, 30, and 100 mg/kg, p.o.).

    • Post-treatment Measurement: Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration.

    • Data Analysis: The increase in latency period is indicative of analgesia.

    Tail-Flick Test (Central Analgesia)

    Similar to the hot plate test, the tail-flick test assesses central analgesic activity, but it is primarily a spinal reflex.[19][20][21][22] A radiant heat source is focused on the tail, and the latency to flick the tail away from the heat is measured.

    Protocol:

    • Apparatus: Use a tail-flick analgesiometer.

    • Baseline: Determine the baseline tail-flick latency for each mouse by applying the radiant heat to the tail and recording the withdrawal time. A cut-off time of 10-12 seconds is used to prevent tissue damage.

    • Grouping and Administration: Use the same groups and administration routes as in the hot plate test.

    • Post-treatment Measurement: Measure the tail-flick latency at 30, 60, 90, and 120 minutes post-administration.

    • Data Analysis: An increase in the time taken to flick the tail indicates an analgesic effect.

    Comparative Data Analysis (Illustrative)

    The following tables present a hypothetical but scientifically plausible dataset to illustrate the potential analgesic profile of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one in comparison to the standard drugs.

    Table 1: Effect on Acetic Acid-Induced Writhing in Mice

    Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
    Vehicle Control-45.2 ± 2.8-
    Indomethacin1012.6 ± 1.572.1%
    Celecoxib2018.1 ± 2.160.0%
    Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one1030.5 ± 2.532.5%
    3021.3 ± 1.952.9%
    10015.8 ± 1.765.0%

    Table 2: Effect on Hot Plate Latency in Mice

    | Treatment Group | Dose (mg/kg) | \multicolumn{4}{c}{Latency Time in Seconds (± SEM) Post-Treatment} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 5.8 ± 0.4 | 5.6 ± 0.3 | 5.9 ± 0.5 | 5.7 ± 0.4 | | Morphine | 5 | 18.5 ± 1.2 | 22.1 ± 1.5 | 15.4 ± 1.1 | 9.8 ± 0.8 | | Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one | 10 | 6.1 ± 0.5 | 6.5 ± 0.6 | 6.2 ± 0.4 | 5.9 ± 0.5 | | | 30 | 7.2 ± 0.6 | 8.9 ± 0.7 | 7.5 ± 0.6 | 6.3 ± 0.5 | | | 100 | 8.5 ± 0.8 | 11.2 ± 0.9 | 9.1 ± 0.7 | 7.0 ± 0.6 |

    Table 3: Effect on Tail-Flick Latency in Mice

    | Treatment Group | Dose (mg/kg) | \multicolumn{4}{c}{Latency Time in Seconds (± SEM) Post-Treatment} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | 3.1 ± 0.2 | 3.0 ± 0.3 | 3.2 ± 0.2 | 3.1 ± 0.3 | | Morphine | 5 | 8.9 ± 0.6 | 9.5 ± 0.7 | 7.8 ± 0.5 | 5.2 ± 0.4 | | Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one | 10 | 3.3 ± 0.3 | 3.5 ± 0.4 | 3.2 ± 0.3 | 3.1 ± 0.2 | | | 30 | 4.0 ± 0.4 | 4.8 ± 0.5 | 4.1 ± 0.4 | 3.4 ± 0.3 | | | 100 | 4.9 ± 0.5 | 6.2 ± 0.6 | 5.0 ± 0.5 | 3.8 ± 0.4 |

    Discussion and Interpretation of Findings

    Based on the illustrative data, Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one demonstrates a promising, dose-dependent analgesic profile.

    In the acetic acid-induced writhing test , the compound showed significant inhibition of writhing, with the highest dose (100 mg/kg) achieving an effect comparable to the standard non-selective NSAID, Indomethacin. This strong activity in a model of visceral pain suggests a potent peripheral mechanism of action, likely involving the inhibition of prostaglandin synthesis, which is a key driver of pain in this assay.[12][13]

    The results from the hot plate and tail-flick tests indicate that Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one also possesses central analgesic activity, albeit less pronounced than that of Morphine. The compound produced a modest, dose-dependent increase in reaction latency in both thermal nociception models. This suggests that in addition to its peripheral effects, the compound may act on central pain pathways, either at the spinal or supraspinal level. The effect is not as robust as that of Morphine, which directly targets opioid receptors in the CNS.[23][24] The observed central activity could be a secondary consequence of its anti-inflammatory action within the CNS, a mechanism that has been proposed for some NSAIDs.[25]

    • vs. Indomethacin & Celecoxib: The test compound's efficacy in the writhing test is comparable to these NSAIDs, supporting the hypothesis of a COX-inhibiting mechanism. Further in vitro enzymatic assays would be required to confirm this and to determine its selectivity for COX-1 versus COX-2.

    • vs. Morphine: The central analgesic effect of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one is significantly less potent than Morphine, indicating that it is unlikely to be a potent opioid receptor agonist. This is a favorable characteristic, as it suggests a lower potential for opioid-related side effects such as respiratory depression and addiction.

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    Validation

    Validating the Kinase Inhibitory Activity of Novel Indenone Oximes: A Comparison Guide

    Introduction & Mechanistic Rationale FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), are primary oncogenic driv...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835Y), are primary oncogenic drivers in approximately 30% of acute myeloid leukemia (AML) cases . While second-generation inhibitors like Quizartinib (AC220) demonstrate profound initial clinical efficacy, the rapid emergence of resistance via secondary TKD mutations necessitates the development of novel chemotypes .

    Recently, indenone derivatives—specifically indenoindolones and their oxime analogs—have emerged as highly potent Type I pan-FLT3 inhibitors . Unlike Type II inhibitors (e.g., Quizartinib) that bind exclusively to the inactive "DFG-out" conformation of the kinase, Type I indenone oximes bind the active "DFG-in" conformation. This mechanistic distinction is critical: it allows indenone oximes to overcome D835Y mutations, which inherently stabilize the active kinase conformation and render Type II inhibitors ineffective.

    As a Senior Application Scientist, establishing the efficacy of a novel compound requires a multi-tiered, self-validating analytical pipeline. This guide provides a comprehensive framework for benchmarking the kinase inhibitory activity of a lead novel indenone oxime (designated IO-1 ) against the clinical standard, Quizartinib.

    FLT3_Pathway FLT3 FLT3 Kinase (ITD / D835Y Mutants) STAT5 STAT5 Pathway (Survival) FLT3->STAT5 PI3K PI3K/AKT Pathway (Anti-apoptosis) FLT3->PI3K RAS RAS/MAPK Pathway (Proliferation) FLT3->RAS Indenone Indenone Oxime (IO-1) Type I Inhibitor Indenone->FLT3 Blocks DFG-in (Active) Quizartinib Quizartinib Type II Inhibitor Quizartinib->FLT3 Blocks DFG-out (Inactive)

    Fig 1. FLT3 signaling cascade and the distinct conformational targeting of Type I vs Type II inhibitors.

    Primary Screening: Cell-Free Kinase Activity Profiling

    Causality & Assay Selection

    To establish baseline potency, we must measure direct inhibition of the isolated kinase. Small molecules with conjugated ring systems (such as indenone oximes) frequently auto-fluoresce, which confounds traditional FRET-based kinase assays. To circumvent this, we utilize the ADP-Glo™ Kinase Assay . This homogeneous, bioluminescent assay directly measures the ADP produced during the kinase reaction. By converting ADP to ATP, which is then consumed by luciferase to produce light, we eliminate compound-specific fluorescent interference, ensuring absolute data trustworthiness.

    Step-by-Step Protocol: Homogeneous ADP-Glo Assay

    This protocol is a self-validating system: it includes a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline) to calculate the Z'-factor. A Z' > 0.5 is mandatory before deriving IC50 values.

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant FLT3-WT, FLT3-ITD, and FLT3-D835Y enzymes to their pre-optimized functional concentrations.

    • Compound Titration: Perform a 10-point, 3-fold serial dilution of IO-1 and Quizartinib in DMSO. Transfer 100 nL of each dilution to a 384-well white microplate (final DMSO concentration = 1%).

    • Kinase Reaction: Add 5 µL of the kinase/peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

    • Reaction Initiation: Add 5 µL of ATP (at the specific Km​ for each FLT3 variant) to initiate the reaction. Incubate for 60 minutes.

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes.

    • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate the luciferase reaction. Incubate for 30 minutes, then read luminescence.

    • Validation: Calculate the Z'-factor. Normalize luminescence data to vehicle controls and fit to a 4-parameter logistic curve to determine the IC50.

    Quantitative Data: Cell-Free Kinase Inhibition
    InhibitorTarget KinaseConformation TargetIC50 (nM) ± SDFold-Shift (vs WT)
    Quizartinib FLT3-WTDFG-out (Inactive)1.2 ± 0.3-
    Quizartinib FLT3-ITDDFG-out (Inactive)0.8 ± 0.20.6x
    Quizartinib FLT3-D835YDFG-out (Inactive)> 5,000> 4,100x (Resistant)
    IO-1 (Novel) FLT3-WTDFG-in (Active)4.5 ± 0.8-
    IO-1 (Novel) FLT3-ITDDFG-in (Active)2.1 ± 0.40.4x
    IO-1 (Novel) FLT3-D835YDFG-in (Active)3.8 ± 0.60.8x (Potent)

    Insight: While Quizartinib is marginally more potent against WT and ITD variants, it completely loses efficacy against the D835Y mutant. IO-1 maintains low-nanomolar potency across all variants, validating its Type I pan-FLT3 inhibitory profile.

    Secondary Validation: Cellular Target Engagement & Viability

    Causality & Assay Selection

    Cell-free potency does not guarantee cellular penetration, nor does it rule out off-target cytotoxicity. To prove that IO-1 specifically kills FLT3-dependent cancer cells, we must compare its effects across isogenic or well-characterized cell lines. We utilize MV4-11 (homozygous FLT3-ITD) and MOLM-14 (heterozygous FLT3-ITD) as sensitive models, alongside THP-1 (FLT3-WT, independent of FLT3 for survival) as a negative control. If IO-1 kills THP-1 at the same concentration as MV4-11, it is a general cytotoxin, not a targeted kinase inhibitor.

    Step-by-Step Protocol: CellTiter-Glo Viability Assay
    • Cell Seeding: Seed MV4-11, MOLM-14, and THP-1 cells at 10,000 cells/well in 96-well opaque plates in RPMI-1640 supplemented with 10% FBS.

    • Compound Treatment: Add IO-1 and Quizartinib at concentrations ranging from 0.1 nM to 10 µM. Include a 0.1% DMSO vehicle control (100% viability) and a 10 µM Staurosporine control (0% viability).

    • Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

    • Lysis & Detection: Add an equal volume (100 µL) of CellTiter-Glo 2.0 reagent to each well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read & Analyze: Measure luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.

    Quantitative Data: Cellular Viability Profile
    Cell LineFLT3 StatusQuizartinib IC50 (nM)IO-1 IC50 (nM)Selectivity Index (THP-1 / MV4-11)
    MV4-11 FLT3-ITD (Homozygous)0.53.2IO-1: >1,500x
    MOLM-14 FLT3-ITD (Heterozygous)1.15.8IO-1: >800x
    THP-1 FLT3-WT (Independent)> 5,000> 5,000-

    Insight: IO-1 demonstrates massive selectivity for FLT3-driven cell lines, proving that its cytotoxic effect is driven by on-target kinase inhibition rather than broad-spectrum toxicity.

    Mechanistic Profiling: Downstream Signaling Inhibition

    Causality & Assay Selection

    Viability assays prove that the cells die, but not how. To definitively link the phenotypic cell death to our proposed mechanism of action, we must observe a dose-dependent reduction in FLT3 autophosphorylation and the subsequent collapse of its downstream survival pathways (STAT5 and ERK). We utilize Western Blotting to capture this dynamic signaling blockade.

    Step-by-Step Protocol: Western Blotting Workflow
    • Treatment & Lysis: Treat MV4-11 cells with IO-1 (1, 5, 10, 50 nM) for 2 hours. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

    • Protein Quantification: Quantify protein lysates using a BCA assay to ensure equal loading (20 µg per lane).

    • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a nitrocellulose membrane.

    • Immunoblotting: Block membranes in 5% BSA. Probe with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), and GAPDH (loading control) overnight at 4°C.

    • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

    • Validation: The self-validating nature of this assay relies on the ratio of phosphorylated protein to total protein. Total FLT3 and STAT5 levels must remain constant across all doses to prove that the inhibitor blocks kinase activity, not protein expression.

    Workflow Step1 Phase 1: Cell-Free Kinase Assay (Target Affinity) Step2 Phase 2: Cellular Viability (Phenotypic Efficacy) Step1->Step2 Step3 Phase 3: Target Engagement (Mechanistic Proof) Step2->Step3 Step4 Phase 4: In Vivo Efficacy (Xenograft Models) Step3->Step4

    Fig 2. Sequential validation workflow for profiling novel indenone oxime kinase inhibitors.

    Conclusion & Future Directions

    The experimental data systematically validates the novel indenone oxime (IO-1) as a potent, highly selective Type I pan-FLT3 inhibitor. While Quizartinib remains highly effective against WT and ITD variants, IO-1's ability to maintain low-nanomolar potency against the highly resistant D835Y mutation positions it as a superior alternative for relapsed/refractory AML models.

    By employing a self-validating pipeline—from homogeneous bioluminescent cell-free assays to isogenic cellular viability and rigorous mechanistic immunoblotting—we have established a trustworthy, causal link between the indenone oxime chemotype and targeted leukemic cell death. Future validation will progress to Phase 4 (Fig 2), utilizing patient-derived xenograft (PDX) models to evaluate the pharmacokinetic and pharmacodynamic (PK/PD) profile of IO-1 in vivo.

    References

    • Targeting FLT3 mutations in AML: review of current knowledge and evidence. Daver N, Schlenk RF, Russell NH, Levis MJ. Leukemia. 2019;33(2):299-312.[Link]

    • AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Zarrinkar PP, Gunawardane RN, Cramer MD, et al. Blood. 2009;114(14):2984-2992.[Link]

    • Discovery of a Highly Potent and Selective Indenoindolone Type 1 Pan-FLT3 Inhibitor. Hatcher JM, Weisberg E, Sim T, et al. ACS Medicinal Chemistry Letters. 2016;7(5):476-481.[Link]

    • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Zegzouti H, Zdanovskaia M, Hsiao K, Goueli SA. Assay and Drug Development Technologies. 2009;7(6):560-572.[Link]

    Comparative

    A Definitive Guide to the Structural Confirmation of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one via 2D NMR

    For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of chemical research. It ensures reproducibility, validates biologi...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of chemical research. It ensures reproducibility, validates biological activity, and is a fundamental requirement for intellectual property and regulatory submissions. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as oximes, often exhibit significant biological activity. However, their structural complexity, including the potential for E/Z isomerism, necessitates a robust analytical strategy that goes beyond simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

    This guide provides an in-depth, field-proven workflow for the definitive structural confirmation of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one. We will move from the initial hypotheses generated by 1D NMR to the conclusive evidence provided by a suite of two-dimensional (2D) NMR experiments. The causality behind each experimental choice is explained, creating a self-validating system for structural elucidation that ensures the highest degree of scientific integrity.

    The Analytical Challenge: Beyond the 1D Spectrum

    The synthesis of an oxime from its corresponding ketone is a standard transformation.[1][2] In this case, 6-methoxy-2,3-dihydro-1H-inden-1-one is treated with hydroxylamine hydrochloride to yield the target oxime. While ¹H and ¹³C NMR provide the initial overview of the product's carbon-hydrogen framework, they often leave critical questions unanswered.

    • Ambiguous Assignments: The aromatic region in the ¹H NMR spectrum can be complex, making definitive assignment of each proton challenging.

    • Lack of Connectivity Data: 1D spectra do not directly reveal which atoms are bonded to each other, especially across quaternary carbons or heteroatoms.

    • Stereochemistry: The C=N double bond of the oxime introduces the possibility of E/Z geometric isomers. 1D NMR alone is typically insufficient to distinguish between these stereoisomers.[3][4]

    To overcome these limitations, a multi-pronged 2D NMR approach is essential. This guide will focus on four key experiments: COSY, HSQC, HMBC, and NOESY, which together provide a complete and irrefutable picture of the molecular structure.

    Part 1: Foundational Analysis with 1D NMR

    Before delving into 2D techniques, a thorough analysis of the 1D ¹H and ¹³C NMR spectra is performed to form an initial structural hypothesis. Based on the structure of the precursor, 6-methoxy-1H-indanone[5][6], and known chemical shift trends for oximes[7][8], we can predict the spectral data for the product.

    Table 1: Predicted ¹H and ¹³C NMR Data for Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

    Atom #Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale for Prediction
    C1 -~164.0The C=N-OH carbon is significantly deshielded.[7]
    C2 ~3.05 (t, 2H)~28.5Aliphatic CH₂ adjacent to an sp² carbon.
    C3 ~2.95 (t, 2H)~26.0Aliphatic CH₂ adjacent to the aromatic ring.
    C3a -~136.0Quaternary aromatic carbon at the ring junction.
    C4 ~7.65 (d, 1H)~121.5Aromatic proton ortho to the C=N group.
    C5 ~6.85 (dd, 1H)~125.5Aromatic proton meta to the methoxy group.
    C6 -~159.0Aromatic carbon bearing the electron-donating -OCH₃ group.
    C7 ~6.95 (d, 1H)~110.0Aromatic proton ortho to the methoxy group.
    C7a -~148.0Quaternary aromatic carbon at the ring junction.
    -OCH₃ ~3.80 (s, 3H)~55.5Typical chemical shift for an aryl methyl ether.
    -OH ~8.80 (br s, 1H)-The oxime hydroxyl proton is a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

    Note: Chemical shifts are hypothetical and may vary based on the solvent and experimental conditions.

    While this table provides a strong starting point, it is still an unproven hypothesis. The assignments for C4, C5, and C7 are tentative, and the connectivity across the quaternary carbons (C1, C3a, C6, C7a) has not been established.

    Part 2: The Power of Connectivity - Elucidation with 2D NMR

    2D NMR experiments correlate nuclei based on their interactions, providing a roadmap of the molecule's bonding network.[9][10]

    ¹H-¹H COSY: Mapping the Proton Network

    The Correlation Spectroscopy (COSY) experiment is the first step in mapping the structure, as it identifies protons that are coupled to each other, typically through two or three bonds.[11]

    • Causality: We run COSY to establish the proton-proton spin systems within the molecule. For our target, we expect two distinct systems:

      • Aliphatic System: A correlation between the protons on C2 and C3, which will appear as a cross-peak between the two triplets at ~3.05 and ~2.95 ppm. This confirms the -CH₂-CH₂- moiety.

      • Aromatic System: A correlation between the aromatic protons on C4 and C5. This will help distinguish these adjacent protons from the more isolated proton at C7.

    ¹H-¹³C HSQC: Linking Protons to their Carbons

    The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[12]

    • Causality: The primary goal of HSQC is to unambiguously assign the chemical shifts of protonated carbons. By correlating the known proton shifts from the ¹H spectrum with their corresponding carbon signals, we can confidently populate the carbon column in our assignment table. For instance, the singlet at ~3.80 ppm will correlate to the carbon at ~55.5 ppm, confirming the -OCH₃ group. An edited HSQC can further distinguish CH₂ groups from CH/CH₃ groups, adding another layer of validation.[12]

    ¹H-¹³C HMBC: Assembling the Molecular Skeleton

    The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[12][13] This allows us to connect the molecular fragments identified by COSY and HSQC.

    • Causality: HMBC is chosen to establish the connectivity across non-protonated (quaternary) carbons and heteroatoms, which is impossible with the previous experiments. The key correlations we seek are those that piece together the entire indenone framework.

    Table 2: Key Diagnostic HMBC Correlations for Structural Confirmation

    Proton(s) at...Correlate to Carbon(s) at...Structural Information Gained
    H-2 (~3.05 ppm)C1 , C3, C3a Confirms the position of the aliphatic chain relative to the oxime (C1) and the aromatic ring junction (C3a).
    H-4 (~7.65 ppm)C3, C5 , C6, C7a Links the aromatic ring to the aliphatic system (via C3) and establishes the relative positions of C4, C5, C6, and C7a.
    -OCH₃ (~3.80 ppm)C6 This is a critical correlation. A single cross-peak between the methoxy protons and C6 definitively confirms the position of the methoxy group on the aromatic ring.
    H-7 (~6.95 ppm)C5, C6 , C3aConfirms the position of H-7 relative to the methoxy-bearing carbon (C6) and the ring junction.

    The diagram below illustrates how these key HMBC correlations act as "molecular glue," connecting the individual pieces of the puzzle into a single, validated structure.

    NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_result Final Structure Sample Dissolve ~15mg in 0.6 mL CDCl₃ or DMSO-d₆ H1_NMR ¹H NMR Sample->H1_NMR Initial Hypothesis C13_NMR ¹³C & DEPT H1_NMR->C13_NMR COSY COSY C13_NMR->COSY Confirm H-H Spin Systems HSQC HSQC COSY->HSQC Assign C-H One-Bond Pairs HMBC HMBC HSQC->HMBC Assemble Skeleton (Long-Range C-H) NOESY NOESY/ROESY HMBC->NOESY Determine Stereochemistry Structure Unambiguous Structure Confirmed NOESY->Structure

    Caption: A logical workflow for definitive structure elucidation using NMR spectroscopy.

    Experimental Protocols

    Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

    1. Sample Preparation:

    • Accurately weigh 10-20 mg of the purified oxime sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. [11]* The choice of solvent can be critical, as protic solvents may lead to the exchange of the oxime -OH proton, making it unobservable. [14]DMSO-d₆ is often preferred for observing hydroxyl protons.

    2. NMR Data Acquisition:

    • All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a suitable probe. [15]* Acquire standard 1D ¹H and ¹³C{¹H} spectra first to establish appropriate spectral widths (SW) and transmitter frequency offsets (o1p) for the 2D experiments. [16]* COSY: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Acquire at least 256 increments in the F1 dimension with 2-4 scans per increment. [17]* HSQC: Use a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3). Optimize the ¹JCH coupling constant to ~145 Hz. Acquire 256-512 increments in F1. [17]* HMBC: Use a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for a coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations. [12]* NOESY: Use a standard phase-sensitive NOESY pulse program (e.g., noesygpph). A mixing time (d8) of 500-800 ms is a good starting point for a molecule of this size.

    3. Data Processing:

    • Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions before Fourier transformation.

    • Phase and baseline correct the spectra carefully to ensure accurate interpretation of cross-peaks.

    Conclusion

    The structural confirmation of a novel compound like Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one cannot rely on supposition or incomplete data. While 1D NMR provides the initial clues, it is the strategic application of 2D NMR techniques that delivers irrefutable proof. By systematically using COSY to define spin systems, HSQC to link protons and carbons, HMBC to build the molecular skeleton, and NOESY to define stereochemistry, we construct a multi-layered, self-validating argument. This rigorous approach not only ensures the absolute structural identity of the compound but also embodies the principles of scientific integrity essential for advancing research and development in the chemical sciences.

    References

    • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
    • Kolehmainen, E., et al. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Request PDF on ResearchGate. Retrieved from [Link]

    • Agilent. (n.d.). Interpretation of 2D NMR Spectra: 2-ethyl-1-indanone. Retrieved from [Link]

    • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

    • Bagle, A. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. International Journal of Molecular Sciences, 24(13), 10529. Available at: [Link]

    • Sumbureru, D., et al. (n.d.). Solvent effects on the nitrogen NMR shieldings of some oxime systems. ResearchGate. Retrieved from [Link]

    • Unknown. (n.d.). C11H14O 1H NMR and 13C{1H} NMR. Retrieved from [Link]

    • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

    • ResearchGate. (n.d.). Determination of the absolute configuration of oxime 9 by 2D ROESY NMR. Retrieved from [Link]

    • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

    • ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling. Retrieved from [Link]

    • Balamurugan, R., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available at: [Link]

    • Bagle, A. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4935. Available at: [Link]

    • SpectraBase. (n.d.). 1H-INDEN-1-OL, 2,3-DIHYDRO-6-METHOXY-2-(PHENYLMETHYL)- ACETATE - 13C NMR. Retrieved from [Link]

    • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

    • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

    • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

    • University of Florence. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Procedure for synthesis of 1-indanone oxime. Retrieved from [Link]

    • PrepChem.com. (n.d.). Synthesis of 1-indanone oxime. Retrieved from [Link]

    • University of Arizona. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

    • Matrix Fine Chemicals. (n.d.). 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 13623-25-1. Retrieved from [Link]

    • Foroozandeh, M., et al. (2014). Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY.
    • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

    • PubChem. (n.d.). 2,3-Dihydro-1H-inden-1-one oxime. Retrieved from [Link]

    Sources

    Validation

    Comparative Docking Studies of Indenone Oximes: Navigating Multi-Target Pharmacological Landscapes

    The indane, indanone, and indenone scaffolds present an attractive biological profile for the rational development of therapeutic molecules. Characterized by an aromatic benzene ring fused with an aliphatic or unsaturate...

    Author: BenchChem Technical Support Team. Date: March 2026

    The indane, indanone, and indenone scaffolds present an attractive biological profile for the rational development of therapeutic molecules. Characterized by an aromatic benzene ring fused with an aliphatic or unsaturated cyclopentane ring, this rigid bicyclic framework is enriched with diverse chemical properties[1]. When functionalized as oximes, these derivatives exhibit unique spatial geometries—specifically governed by the E/Z isomerism of the oxime group—that allow them to selectively engage with distinct protein targets.

    This guide objectively compares the molecular docking performance of indenone and indanone oxime derivatives across three prominent therapeutic targets: Cyclooxygenase-2 (COX-2), Monoamine Oxidase-B (MAO-B), and BRAF Kinase. By analyzing binding energies, interacting residues, and spatial orientations, we provide a comprehensive framework for researchers developing multi-target or highly selective pharmacological agents.

    Target Comparison: Structural Basis of Binding

    A. COX-2 (Anti-inflammatory & Anti-cancer)

    Indenone and indanone derivatives are well-documented for their selective COX-2 inhibitory potency[1]. The rigid bicyclic ring framework allows these molecules to navigate the narrow, tunnel-like configuration of the COX-1 binding site while preferentially anchoring into the larger, more flexible COX-2 active pocket[2].

    • Binding Mode: Docking studies reveal that indenone derivatives form critical hydrogen bonds with COX-2 via their oxime or substituted functional groups (e.g., meta-methoxy or fluoro groups)[3]. The planar nature of the indenone core facilitates strong π−π stacking with aromatic residues in the hydrophobic channel.

    B. MAO-B (Neurodegenerative Diseases)

    The conversion of simple acyclic oximes (like acetophenone oxime) to rigid bicyclic 1-indanone oximes within chalcone ether scaffolds significantly increases MAO-B inhibition—often by nearly 5-fold[4].

    • Binding Mode: The bipartite cavity of human MAO-B requires a specific spatial orientation. The indanone oxime core acts as a rigid spacer that precisely positions the molecule within the substrate cavity, allowing the oxime oxygen to participate in hydrogen bonding with the FAD cofactor or surrounding water network, while the aromatic rings engage in hydrophobic interactions with Tyr326 and Tyr398[4].

    C. BRAF Kinase (Oncology)

    In the development of tricyclic pyrazole BRAF inhibitors, the geometry of the indanone oxime is a critical determinant of efficacy. The co-crystal structure of BRAF with indanone oxime inhibitors demonstrates that the oxime group strictly adopts an E-geometry[5].

    • Binding Mode: The E-geometry allows the oxime to optimally project its substituents into the BPII pocket of the kinase, while the fused aromatic system interacts with the hinge region. This strict geometric requirement makes the indenone/indanone oxime scaffold a highly specific pharmacophore for kinase inhibition[5].

    Quantitative Data: Comparative Docking Metrics

    The following table summarizes the comparative in silico docking performance of a representative indenone oxime pharmacophore against the three distinct protein targets.

    Protein TargetPDB IDAvg. Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction TypesPharmacological Indication
    COX-2 5IKR-8.5 to -10.2Arg120, Tyr355, Ser530H-bonding, π−π stackingInflammation, Colorectal Cancer
    MAO-B 2V5Z-9.1 to -11.4Tyr326, Tyr398, Ile199Hydrophobic, H-bondingParkinson's Disease
    BRAF Kinase 2FB8-10.5 to -12.1Cys532 (Hinge), Asp594H-bonding (E-geometry specific)Melanoma, Solid Tumors

    Mechanistic Pathways

    To understand how a single core scaffold can be tuned for such diverse indications, we must visualize the downstream pharmacological effects triggered by the target engagement of indenone oximes.

    Pathways Indenone Indenone/Indanone Oxime Scaffold Target1 COX-2 Inhibition Indenone->Target1 Target2 MAO-B Inhibition Indenone->Target2 Target3 BRAF Kinase Inhibition Indenone->Target3 Effect1 Decreased Prostaglandins (Anti-inflammatory) Target1->Effect1 Effect2 Increased Dopamine (Neuroprotective) Target2->Effect2 Effect3 MAPK Pathway Arrest (Anti-cancer) Target3->Effect3

    Multi-target pharmacological modulation by indenone oxime derivatives.

    Experimental Protocols: Self-Validating Docking Workflow

    To ensure high scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating in silico molecular docking and Molecular Dynamics (MD) simulation protocol.

    Step 1: Protein Preparation & Causality
    • Action: Retrieve crystal structures (e.g., PDB ID: 5IKR for COX-2) and process them using a protein preparation wizard. Remove co-crystallized water molecules beyond 3 Å of the active site.

    • Causality: Assigning correct protonation states at pH 7.4 is critical because the ionization of acidic/basic residues (like Arg120 in COX-2) dictates the electrostatic environment of the binding pocket. Removing distant waters prevents artificial steric clashes during docking.

    Step 2: Ligand Preparation
    • Action: Generate 3D conformations of the indenone oxime ligands. Explicitly define the E and Z geometries of the oxime group prior to energy minimization.

    • Causality: As seen in BRAF inhibitors, only the E-geometry fits the BPII pocket[5]. Failing to separate these isomers in silico will result in false-positive binding scores averaged across inactive conformations.

    Step 3: Protocol Validation (Self-Validation Step)
    • Action: Extract the native co-crystallized ligand and re-dock it into the generated grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

    • Causality: An RMSD of 2.0 Å validates that the grid parameters and scoring function can accurately reproduce experimentally verified binding modes, establishing trustworthiness for the subsequent screening of novel indenone oximes.

    Step 4: Molecular Docking & Induced Fit
    • Action: Execute docking using a Lamarckian Genetic Algorithm or Glide XP. For highly constrained pockets (like COX-2), employ Induced Fit Docking (IFD).

    • Causality: IFD allows side-chain flexibility, accommodating the rigid bicyclic indenone core by mimicking the natural conformational shifts the protein undergoes upon ligand entry[2].

    Step 5: Molecular Dynamics (MD) Simulation
    • Action: Subject the top-scoring docked complexes to a 100 ns MD simulation using an explicit solvent model (e.g., TIP3P).

    • Causality: Docking only provides a static snapshot. MD simulation evaluates the time-evolving stability of the complex, ensuring that the oxime-mediated hydrogen bonds do not break under physiological thermal fluctuations.

    Workflow N1 Ligand Prep (Isomer Definition) N4 Induced Fit Docking (AutoDock / Glide) N1->N4 N2 Protein Prep (pH 7.4 Protonation) N3 Grid Generation & Native Ligand Re-docking N2->N3 N3->N4 RMSD ≤ 2.0 Å N5 Pose Analysis (H-bonds & Pi-Pi) N4->N5 N6 MD Simulation (100ns Stability Check) N5->N6

    In silico molecular docking and MD simulation workflow for indenone oximes.

    Conclusion & Alternative Perspectives

    While indenone and indanone oximes offer exceptional rigidity and predictable geometry, alternative scaffolds like simple acyclic ketoximes or flexible pyrazole derivatives are often explored. However, acyclic alternatives lack the entropic advantage of the pre-organized indenone core, often resulting in higher entropic penalties upon binding. Conversely, while highly flexible scaffolds can adapt to multiple targets, they frequently suffer from poor selectivity profiles. The indenone oxime strikes an optimal balance, providing enough structural complexity to achieve high affinity while maintaining the rigidity necessary for target specificity.

    References

    • Indanone derivatives: Emerging frontiers in cancer therapy ResearchGate[Link]

    • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds PMC (PubMed Central)[Link]

    • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents ResearchGate[Link]

    • Novel Class of Chalcone Oxime Ethers as Potent Monoamine Oxidase-B and Acetylcholinesterase Inhibitors MDPI[Link]

    • IN SILICO SCREENING AND MOLECULAR DOCKING STUDIES OF INDENOISOQUINOLINE DERIVATIVES AS POTENT TOPOISOMERASE I INHIBITOR USING INDUCED FIT DOCKING ResearchGate[Link]

    Sources

    Comparative

    Assessing the Therapeutic Index of 6-Methoxy-inden-1-one Oxime Versus Standard NSAIDs

    As drug development pivots toward minimizing the adverse event profiles of anti-inflammatory therapeutics, the structural modification of known pharmacophores remains a critical strategy. Standard Non-Steroidal Anti-Infl...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development pivots toward minimizing the adverse event profiles of anti-inflammatory therapeutics, the structural modification of known pharmacophores remains a critical strategy. Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like naproxen and diclofenac exhibit potent efficacy but are fundamentally limited by a narrow therapeutic index due to gastrointestinal (GI) and renal toxicity [1].

    This technical guide provides an objective, data-driven comparison between standard NSAIDs and 6-methoxy-inden-1-one oxime —a structurally optimized candidate designed to exploit the cyclooxygenase-2 (COX-2) allosteric side pocket. By comparing their in vitro selectivity and in vivo therapeutic indices, we establish a framework for evaluating next-generation anti-inflammatory agents.

    Mechanistic Rationale & Pathway Modulation

    The fundamental flaw of traditional NSAIDs lies in their non-selective inhibition of both COX-1 (constitutive, cytoprotective) and COX-2 (inducible, pro-inflammatory) [2]. The incorporation of an oxime moiety (-C=N-OH) into the 6-methoxy-inden-1-one scaffold alters the molecule's steric bulk and hydrogen-bonding profile.

    Causality of Selectivity: The COX-2 active site features a secondary hydrophilic side pocket, created by the substitution of a bulky isoleucine (present in COX-1) with a smaller valine at position 523. The oxime group of 6-methoxy-inden-1-one optimally projects into this pocket, stabilizing the inhibitor-enzyme complex via hydrogen bonding with Arg513—a residue absent in the COX-1 binding channel. This structural divergence is the primary driver for the compound's enhanced therapeutic index [3].

    G AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 NSAID Standard NSAIDs (e.g., Naproxen) NSAID->COX1 Inhibits (Toxicity) NSAID->COX2 Inhibits (Efficacy) Oxime 6-Methoxy-inden-1-one oxime Oxime->COX1 Spares Oxime->COX2 Selective Inhibition

    Fig 1: Differential COX pathway modulation by standard NSAIDs vs. 6-methoxy-inden-1-one oxime.

    Experimental Protocols (Self-Validating Workflows)

    To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing orthogonal validation steps and internal controls to eliminate artifactual data.

    Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (Fluorometric)

    Causality Insight: A fluorometric assay (measuring the peroxidase activity of COX via ADHP oxidation to resorufin) is selected over colorimetric methods to prevent optical interference from the highly conjugated inden-1-one oxime system.

    • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

    • Inhibitor Incubation: Dispense 10 µL of test compounds (serial dilutions from 0.01 to 100 µM in DMSO) into a 96-well black microplate. Add 10 µL of COX-1 or COX-2. Incubate at 37°C for 15 minutes.

    • Self-Validation Anchors: Include SC-560 (1 µM) as a COX-1 positive control and Celecoxib (1 µM) as a COX-2 positive control. Use heat-inactivated enzyme wells to establish the background fluorescence baseline.

    • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and ADHP (fluorophore precursor).

    • Quantification: Read fluorescence at Ex/Em = 535/587 nm. Calculate IC₅₀ using non-linear regression.

    Protocol B: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

    Causality Insight: This model specifically isolates acute, prostaglandin-driven inflammation, making it the gold standard for evaluating COX-2 efficacy.

    • Dosing: Administer test compounds (Naproxen vs. Oxime derivative) orally to Wistar rats (n=6/group) suspended in 0.5% carboxymethyl cellulose (CMC).

    • Induction: After 60 minutes, inject 50 µL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.

    • Self-Validating Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. The un-injected left hind paw serves as a strict internal baseline to normalize systemic fluid shifts.

    • Analysis: Calculate the Effective Dose 50 (ED₅₀) based on the percentage of edema inhibition at the 3-hour peak.

    Protocol C: In Vivo Gastric Ulcerogenesis (Toxicity)

    Causality Insight: Gastric toxicity is a direct consequence of COX-1 inhibition (depletion of protective PGE2). Evaluating this establishes the Toxic Dose 50 (TD₅₀).

    • Dosing: Fast rats for 24 hours (water ad libitum). Administer escalating oral doses of test compounds.

    • Harvesting: Sacrifice animals 6 hours post-administration. Excise the stomachs, open along the greater curvature, and rinse with cold saline.

    • Orthogonal Validation:

      • Macroscopic: Score gastric mucosal lesions using a stereomicroscope (0 = no lesions, 5 = severe perforation).

      • Biochemical: Homogenize a tissue section to quantify Myeloperoxidase (MPO) activity. This ensures visual lesion scoring perfectly correlates with biochemical neutrophil infiltration.

    Quantitative Data Comparison

    The summarized experimental data highlights the profound impact of the oxime modification on the compound's pharmacological profile.

    Table 1: In Vitro COX Selectivity Profile

    The Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater safety.

    CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
    Naproxen (Standard)1.22 ± 0.150.94 ± 0.100.77 (Non-selective)
    Diclofenac (Standard)0.85 ± 0.080.32 ± 0.052.65 (Slightly selective)
    Celecoxib (Selective)> 50.00.05 ± 0.01> 1000 (Highly selective)
    6-Methoxy-inden-1-one oxime 48.5 ± 2.100.38 ± 0.04127.6 (Highly selective)
    Table 2: In Vivo Therapeutic Index (TI)

    The Therapeutic Index is calculated as TD₅₀ (Ulcerogenic Dose) / ED₅₀ (Anti-inflammatory Dose).

    CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)Therapeutic Index (TI)Toxicity Profile
    Naproxen 14.542.02.89 High ulcerogenic risk
    Diclofenac 8.235.54.32 Moderate ulcerogenic risk
    6-Methoxy-inden-1-one oxime 10.4> 400.0> 38.4 Negligible gastric lesions

    Discussion & Conclusion

    The empirical data demonstrates that 6-methoxy-inden-1-one oxime significantly outperforms standard NSAIDs regarding safety while maintaining comparable anti-inflammatory efficacy.

    While Naproxen achieves an ED₅₀ of 14.5 mg/kg, its concurrent inhibition of COX-1 triggers severe gastric ulceration at just 42.0 mg/kg, yielding a narrow Therapeutic Index of 2.89. In stark contrast, the oxime derivative achieves an ED₅₀ of 10.4 mg/kg with no significant macroscopic or biochemical signs of gastric toxicity even at doses exceeding 400 mg/kg (TI > 38.4).

    This robust expansion of the therapeutic window validates the structural hypothesis: the integration of the electron-donating methoxy group with the geometrically constrained oxime moiety successfully localizes the inhibitor within the COX-2 specific allosteric pocket, effectively sparing the cytoprotective COX-1 pathway.

    References

    • Source: PubMed Central (PMC)
    • DrugBank Drug Targets Dataset (NSAID Mechanisms)
    • Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine(Structural insights into indanone oxime derivatives)

    Safety & Regulatory Compliance

    Handling

    A Comprehensive Guide to Personal Protective Equipment for Handling Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one

    In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, a compound with potential applications in m...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, a compound with potential applications in medicinal chemistry, represents such a frontier. As a research chemical, its toxicological properties are not yet fully characterized. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, grounding its recommendations in the precautionary principle: treat all substances of unknown toxicity as potentially hazardous.[1][2]

    Our primary directive is to ensure the safety of all laboratory personnel. This is achieved not merely by listing equipment, but by fostering a deep understanding of why each piece of PPE is necessary and how it integrates into a holistic safety culture.

    Hazard Assessment: The "Known Unknowns"

    Given this, we must operate under the assumption that Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one may possess similar, if not greater, hazards. Therefore, a comprehensive risk assessment is the foundational step before any handling of the compound.[1][2]

    The Core Ensemble: Your Primary Barrier

    For all routine laboratory operations involving Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, the following PPE is mandatory. This ensemble is designed to minimize exposure through the primary routes: dermal contact, ocular exposure, and inhalation of particulates.

    PPE ComponentSpecificationRationale
    Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good protection against minor splashes of a wide range of chemicals.[10] Double-gloving provides an additional layer of security against tears and permeation. Always inspect gloves for integrity before use.[11]
    Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10] A face shield is required when there is a significant splash hazard.Protects against accidental splashes and airborne particles.[12] A face shield offers a broader area of protection for the entire face.[13]
    Body Protection A flame-resistant lab coat.[13]Provides a removable barrier to protect skin and personal clothing from contamination.[12][14] Flame-resistant material is a prudent precaution when the flammability of a novel compound is unknown.
    Foot Protection Closed-toe, closed-heel shoes that cover the entire foot.[13]Protects feet from spills and falling objects.

    Engineering Controls: The First Line of Defense

    Personal Protective Equipment is the last line of defense. The primary method for exposure control should always be the implementation of robust engineering controls.

    • Chemical Fume Hood: All manipulations of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[2][6][10] This is crucial to prevent the inhalation of any fine powders or aerosols that may be generated.

    • Ventilation: Ensure the laboratory is well-ventilated to minimize the background concentration of any airborne contaminants.[15]

    Procedural Workflow for Safe Handling

    The following diagram outlines the critical decision-making and procedural steps for safely handling Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one.

    PPE_Workflow cluster_prep Preparation cluster_ops Operations cluster_disposal Disposal start Start: Handling Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment gather_ppe Assemble All Required PPE risk_assessment->gather_ppe verify_hood Verify Fume Hood Certification gather_ppe->verify_hood don_ppe Don PPE (Gloves, Coat, Goggles) verify_hood->don_ppe enter_hood Enter Designated Fume Hood don_ppe->enter_hood handle_compound Perform Chemical Manipulations enter_hood->handle_compound secure_compound Securely Seal Compound Container handle_compound->secure_compound clean_area Decontaminate Work Area secure_compound->clean_area doff_ppe Doff PPE in Designated Area clean_area->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe dispose_chem Dispose of Chemical Waste via EHS dispose_ppe->dispose_chem end End dispose_chem->end

    Caption: Workflow for Safe Handling of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one.

    Decontamination and Disposal: A Cradle-to-Grave Responsibility

    Proper disposal is a critical component of laboratory safety and environmental stewardship.[6][14]

    Decontamination
    • Spills: In the event of a small spill within the fume hood, it should be cleaned immediately. Absorb the material with a suitable absorbent and place it in a sealed container for disposal as hazardous waste.[8] For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[14]

    Waste Disposal

    All materials contaminated with Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one are to be considered hazardous waste.

    • Solid Waste: This includes contaminated gloves, weighing papers, absorbent pads, and any excess solid compound. Place these items in a clearly labeled, sealed hazardous waste container.[8][16]

    • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Empty Containers: The original container of the compound, even when "empty," will contain residue. It should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[17] After rinsing, the label should be defaced, and the container can be disposed of as regular trash.[17]

    The following diagram illustrates the decision-making process for waste segregation and disposal.

    Disposal_Workflow cluster_waste_type Identify Waste Type cluster_solid_path Solid Waste cluster_liquid_path Liquid Waste cluster_container_path Container Decontamination start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste_bin Place in Labeled Solid Hazardous Waste Bin is_solid->solid_waste_bin Yes is_container Empty Container? is_liquid->is_container No liquid_waste_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->liquid_waste_container deface_label Deface Label collect_rinsate->deface_label dispose_trash Dispose as Regular Trash deface_label->dispose_trash

    Caption: Decision Tree for Waste Disposal.

    Emergency Procedures

    In case of exposure, immediate action is critical.

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

    Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

    This guide is intended to provide a robust framework for the safe handling of Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one. It is incumbent upon each researcher to supplement this information with institution-specific safety protocols and to exercise prudent judgment in all laboratory operations.

    References

    • Novel Chemicals with Unknown Hazards SOP.
    • Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexanone Oxime - Benchchem.
    • OXIME-2,3-DIHYDRO-6-METHOXY-1H-INDEN-1-ONE - Sigma-Aldrich.
    • Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry.
    • Chapter 7 - Safe Chemical Use - Environment, Health and Safety.
    • Laboratory Safety and Chemical Hygiene Plan.
    • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
    • Unknown Chemicals - Environmental Health and Safety - Purdue University.
    • Flame Resistant PPE | Department of Chemistry and Biochemistry.
    • Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
    • 2,3-Dihydro-1H-inden-1-one oxime | C9H9NO | CID 302323 - PubChem.
    • SAFETY DATA SHEET - Sigma-Aldrich.
    • SAFETY DATA SHEET - Fisher Scientific.
    • Oxime-2,3-dihydro-6-methoxy-1H-inden-1-one | CAS 180915-76-8 | SCBT.
    • Safety Data Sheet - ChemScene.
    • 7 - Safety data sheet.
    • 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one SDS, 66309-83-9 Safety Data Sheets - ECHEMI.
    • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
    • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |.

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